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  • Product: Benzene, 1,1'-sulfinylbis[3-fluoro-

Core Science & Biosynthesis

Foundational

Benzene, 1,1'-sulfinylbis[3-fluoro- physical and chemical properties

[ Catalytic cycle of Ni-catalyzed C-S bond borylation of bis(3-fluorophenyl) sulfoxide. Safety, Handling, and Environmental Impact According to established Material Safety Data Sheets (MSDS), bis(3-fluorophenyl) sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

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Catalytic cycle of Ni-catalyzed C-S bond borylation of bis(3-fluorophenyl) sulfoxide.

Safety, Handling, and Environmental Impact

According to established Material Safety Data Sheets (MSDS), bis(3-fluorophenyl) sulfoxide must be handled with appropriate industrial hygiene practices ().

  • Hazards: The compound may cause respiratory irritation. It is not classified as a known human carcinogen by IARC.

  • PPE Requirements: Personnel should utilize a type P95 (US) or type P1 (EU EN 143) particle respirator. For elevated exposure risks, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are mandated.

  • Disposal: The material is highly flammable under specific conditions. It should be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed professional waste disposal service. Do not allow the product to enter environmental drains.

References

  • [1] Buy Benzene, 1,1'-sulfinylbis[3-fluoro- from Shanghai Gaolang Chemical Technology Co., ECHEMI. 1

  • [2] Benzene, 1,1'-sulfinylbis[3-fluoro- | 2216787-21-0, ChemicalBook.2

  • MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-, Capot Chemical Co.,Ltd.

  • [3] Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides, The Journal of Organic Chemistry - ACS Publications. 3

  • [4] Sulfoxide‐to‐Sulfilimine Conversions: Use of Modified Burgess‐Type Reagents, ResearchGate. 4

  • [5] Supporting information - Nano-Pd catalyzed chemoselective synthesis of sulfoxides, The Royal Society of Chemistry. 5

  • [6] Ni‐Catalyzed Borylation of Aryl Sulfoxides, PMC - National Institutes of Health. 6

  • [7] Electronic Supplementary Information No-carrier-added[18F]fluoroarenes from the radiofluorination of diaryl sulfoxides, The Royal Society of Chemistry.7

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Benzene, 1,1'-sulfinylbis[3-fluoro-

A Technical Whitepaper on the Solid-State Geometry of Diaryl Sulfoxides Prepared for Researchers, Crystallographers, and Medicinal Chemists Introduction: The Structural Significance of Fluorinated Diaryl Sulfoxides The c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Solid-State Geometry of Diaryl Sulfoxides Prepared for Researchers, Crystallographers, and Medicinal Chemists

Introduction: The Structural Significance of Fluorinated Diaryl Sulfoxides

The compound Benzene, 1,1'-sulfinylbis[3-fluoro-] , commonly referred to as bis(3-fluorophenyl) sulfoxide (C₁₂H₈F₂OS), represents a critical structural motif in both advanced materials science and medicinal chemistry. Diaryl sulfoxides are highly valued for their unique pyramidal geometry at the sulfur center, which can act as a pro-chiral or chiral axis depending on substitution, and their ability to participate in complex intermolecular networks[1].

The introduction of fluorine atoms at the meta positions (3-fluoro) profoundly alters the electronic landscape of the aromatic rings. Fluorine’s extreme electronegativity coupled with its low polarizability means it acts as a weak hydrogen bond acceptor but a strong inductive electron-withdrawing group. In the solid state, this dictates a highly specific crystal packing arrangement driven by C−H⋯O hydrogen bonding from the sulfoxide core and secondary C−H⋯F interactions. Understanding these crystallographic parameters is essential for predicting the physicochemical properties and reactivity of sulfoxide-based active pharmaceutical ingredients (APIs) and polymeric precursors.

Mechanistic Crystallography: Causality in Geometry

To understand the crystal structure of bis(3-fluorophenyl) sulfoxide, one must analyze the electronic causality dictating its three-dimensional conformation.

The Pyramidal Sulfur Center

Unlike planar ketones, the sulfoxide group ( S=O ) possesses a stereochemically active lone pair of electrons on the sulfur atom. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair exerts a greater repulsive force than bonding pairs. Consequently, the C−S−C bond angle is significantly compressed below the ideal tetrahedral angle of 109.5°, typically resting between 97° and 105° in diaryl sulfoxides[2][3].

The S=O Bond Dynamics

The nature of the S=O bond has been historically debated, oscillating between a true double bond ( pπ−dπ bonding) and a coordinate covalent bond ( S+−O− ). High-resolution X-ray diffraction (XRD) data of free sulfoxides consistently reveals an S=O bond length of approximately 1.49 Å[4]. This intermediate length supports a highly polarized double bond model, which makes the oxygen atom a potent hydrogen-bond acceptor in crystal lattices, driving the primary packing motifs.

Intermolecular_Network S Sulfoxide Core (S=O) Ar Aromatic Ring (π-system) S->Ar C-S Bond (~1.78 Å) CH Aromatic C-H S->CH C-H···O H-Bonding (Strong Directionality) F 3-Fluoro Substituent F->Ar C-F Bond (~1.35 Å) F->CH C-H···F Interactions (Weak, Packing Motif) Ar->Ar π-π Stacking (Offset Face-to-Face) CH->Ar C-H Bond

Fig 1. Logical network of intra- and intermolecular interactions governing the crystal packing.

Quantitative Structural Data

The following table synthesizes the standard crystallographic parameters for bis(3-fluorophenyl) sulfoxide, derived from high-resolution Single-Crystal X-ray Diffraction (SCXRD) analyses of analogous fluorinated diaryl sulfoxides[2][3][4].

ParameterValue / RangeCausality / Structural Implication
Crystal System Monoclinic / TriclinicTypical for asymmetric packing of pro-chiral diaryl molecules.
Space Group P21​/c or P1ˉ Allows for inversion centers; minimizes dipole-dipole repulsion.
S=O Bond Length ~1.492 ÅIndicates highly polarized double bond character[4].
C-S Bond Length 1.75 - 1.78 ÅStandard single bond length for C(sp2)−S [2].
C-S-C Bond Angle 97.0° - 104.5°Compressed by the steric bulk of the sulfur lone pair[3].
C-F Bond Length ~1.35 ÅHighly localized electron density; resists significant elongation.
Dihedral Twist Angle 75° - 85°Aromatic rings twist out of plane to minimize steric clashing.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity and reproducibility, the structural elucidation of bis(3-fluorophenyl) sulfoxide must follow a rigorous, self-validating SCXRD workflow. The choices made at each step—particularly regarding temperature and solvent—directly dictate the quality of the electron density map.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of bis(3-fluorophenyl) sulfoxide in a binary solvent system (e.g., 1:1 Dichloromethane/Hexane). Causality: DCM provides high solubility, while the non-polar hexane acts as an antisolvent. As DCM evaporates faster, the solution slowly reaches supersaturation, promoting the nucleation of high-quality, defect-free single crystals.

  • Cover the vial with perforated Parafilm and leave undisturbed at 20°C for 48–72 hours.

  • Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals must extinguish light uniformly upon rotation, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Step 2: Cryo-Mounting
  • Submerge the selected crystal (optimal size: 0.1×0.1×0.2 mm) in a drop of Paratone-N oil. Causality: The oil displaces surface solvent, preventing the crystal from cracking due to solvent loss (efflorescence) and acts as a cryoprotectant.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots and allowing for the accurate location of light atoms (Hydrogen and Fluorine).

Step 3: Data Collection & Integration
  • Irradiate the crystal using Mo radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Integrate the raw frames using software such as SAINT, applying multi-scan absorption corrections (SADABS).

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) of the integrated data should be <0.05 , confirming that symmetrically equivalent reflections have consistent intensities.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Model all non-hydrogen atoms (S, O, F, C) with anisotropic displacement parameters (ellipsoids).

  • Place hydrogen atoms in calculated positions using a riding model ( Uiso​ tied to the parent carbon).

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation, Binary Solvent) B 2. Cryo-Mounting (Paratone Oil, N2 Stream at 100K) A->B C 3. X-Ray Irradiation (Mo Kα Radiation, CMOS Detector) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing / Direct Methods) D->E F 6. Anisotropic Refinement (Least-Squares on F² via SHELXL) E->F G 7. Validation (checkCIF & CCDC Deposition) F->G

Fig 2. Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction.

Conclusion

The crystal structure of bis(3-fluorophenyl) sulfoxide is a masterclass in the balance of steric repulsion and non-covalent interactions. The pyramidal sulfur atom dictates the primary macroscopic geometry, while the highly polarized S=O bond and the 3-fluoro substituents orchestrate the supramolecular assembly through C−H⋯O and C−H⋯F networks. By employing rigorous, low-temperature X-ray crystallographic protocols, researchers can accurately map these interactions, providing vital data for the rational design of sulfoxide-containing functional materials and pharmaceuticals.

References

  • Zhu, Y., et al. "Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study." Journal of the American Chemical Society, 2017. Available at:[Link]

  • Callari, M., et al. "Structure and bonding in metal sulfoxide complexes: An update." Coordination Chemistry Reviews, 2004. Available at: [Link]

  • Canadian Science Publishing. "Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride." Canadian Journal of Chemistry, 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Transition Metal-Catalyzed Cross-Coupling Utilizing Benzene, 1,1'-sulfinylbis[3-fluoro-] as an Electrophilic Scaffold

Executive Summary The development of non-traditional electrophiles in cross-coupling reactions has dramatically expanded the chemical space accessible to drug development professionals. Benzene, 1,1'-sulfinylbis[3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-traditional electrophiles in cross-coupling reactions has dramatically expanded the chemical space accessible to drug development professionals. Benzene, 1,1'-sulfinylbis[3-fluoro-] (bis(3-fluorophenyl) sulfoxide, CAS: 2216787-21-0)[1] has emerged as a highly versatile electrophilic scaffold. By leveraging the unique electronic properties of the sulfoxide moiety and the inductive effects of meta-fluorine substitution, this reagent undergoes highly efficient C–S bond cleavage under palladium or nickel catalysis to yield complex biaryls[2][3]. This guide provides a deep mechanistic analysis and self-validating protocols for deploying this reagent in advanced synthetic workflows.

Mechanistic Causality: The Fluorine Advantage

Historically, diaryl sulfoxides were considered inert under standard cross-coupling conditions or were exclusively utilized as directing groups for C–H activation. However, recent breakthroughs in transition metal catalysis have repurposed them as powerful pseudohalides[2].

The selection of Benzene, 1,1'-sulfinylbis[3-fluoro-] over unsubstituted diphenyl sulfoxide is driven by precise electronic causality:

  • Inductive Weakening of the C–S Bond: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the counterproductive resonance electron-donating effect (+M) seen in ortho or para substitutions. Computational density functional theory (DFT) studies confirm that this electronic bias significantly lowers the bond dissociation energy of the C–S(O) bond[2].

  • Facilitated Oxidative Addition: The electron-deficient nature of the 3-fluorophenyl ring makes the sulfur center more susceptible to oxidative addition by low-valent transition metals, such as Pd(0) or Ni(0), overcoming the traditional kinetic barrier of C–S cleavage[2][3].

  • Leaving Group Stabilization: Upon transmetalation, the extruded 3-fluorobenzenesulfenate anion is stabilized by the electron-withdrawing fluorine, preventing reversible catalyst poisoning.

Catalytic Pathway Dynamics

The transformation relies on a carefully orchestrated catalytic cycle. In the Pd-NHC (N-heterocyclic carbene) catalyzed Suzuki-Miyaura coupling, the strong σ-donation of the NHC ligand stabilizes the electron-deficient Pd(II) intermediate formed after the challenging oxidative addition step.

CatalyticCycle Pd0 Pd(0)-NHC Active Catalyst OxAdd Oxidative Addition C-S Bond Cleavage Pd0->OxAdd + Bis(3-fluorophenyl) sulfoxide PdII_1 Ar-Pd(II)-S(O)Ar Intermediate OxAdd->PdII_1 TransMet Transmetalation (with Ar'-B(OH)2) PdII_1->TransMet + Base PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Catalytic cycle of Pd-NHC mediated C-S bond activation and cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow the researcher to verify the success of intermediate steps before proceeding, minimizing wasted resources.

Workflow Step1 Reagent Assembly (Glovebox) Step2 Degassing & Solvent Addition Step1->Step2 Step3 Thermal Activation (80-100°C) Step2->Step3 Step4 In-Process Control (TLC/GC-MS) Step3->Step4 Step5 Quench & Purification Step4->Step5

Step-by-step workflow for self-validating transition metal cross-coupling.

Protocol A: Pd-NHC Catalyzed Suzuki-Miyaura Coupling

This protocol couples Benzene, 1,1'-sulfinylbis[3-fluoro-] with arylboronic acids to yield fluorinated biaryls[2].

Reagents:

  • Benzene, 1,1'-sulfinylbis[3-fluoro-]: 0.5 mmol (1.0 equiv)

  • Arylboronic acid: 0.75 mmol (1.5 equiv)

  • Pd(OAc)₂: 0.025 mmol (5 mol%)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): 0.05 mmol (10 mol%)

  • KOtBu: 1.5 mmol (3.0 equiv)

  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, IPr·HCl, and KOtBu.

    • Causality: KOtBu serves a dual role: it deprotonates the imidazolium salt to generate the active free carbene (which binds Pd) and activates the boronic acid to form the reactive boronate complex required for transmetalation.

  • Electrophile Addition: Add Benzene, 1,1'-sulfinylbis[3-fluoro-] and the arylboronic acid to the vessel.

  • Solvent Introduction: Seal the tube, remove it from the glovebox, and inject anhydrous toluene via syringe.

    • Validation Checkpoint 1: Upon stirring at room temperature for 5 minutes, the solution should transition from pale yellow to a deep, homogenous brown/red. This visual cue validates the successful generation of the active Pd(0)-NHC species. If the solution remains pale or forms a black mirror immediately, the system has been compromised by oxygen or moisture.

  • Thermal Activation: Heat the reaction mixture at 100 °C for 12 hours.

  • In-Process Control: At 12 hours, sample 10 µL of the reaction, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2) and GC-MS.

    • Validation Checkpoint 2: The highly polar sulfoxide starting material (low Rf) should be absent. The appearance of a high Rf, UV-active spot confirms biaryl formation. GC-MS should detect the mass of the biaryl product and the extruded sulfenate byproduct, validating the C-S cleavage mechanism.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with EtOAc (3 × 10 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol B: Ni-Catalyzed Direct Cross-Coupling with Aryl Bromides

This protocol utilizes a base-metal approach to couple the sulfoxide directly with aryl bromides via an in-situ generated reductive system[3].

Reagents:

  • Benzene, 1,1'-sulfinylbis[3-fluoro-]: 0.5 mmol (1.0 equiv)

  • Aryl bromide: 0.6 mmol (1.2 equiv)

  • NiCl₂(dppe): 0.05 mmol (10 mol%)

  • Magnesium turnings: 1.5 mmol (3.0 equiv)

  • Anhydrous THF: 4.0 mL

Step-by-Step Methodology:

  • Reductant Activation: Activate Mg turnings by stirring vigorously under vacuum for 30 minutes, then backfill with Argon.

  • Reagent Loading: Add NiCl₂(dppe), Benzene, 1,1'-sulfinylbis[3-fluoro-], and the aryl bromide.

    • Causality: The bidentate dppe ligand provides a rigid, tight bite angle that forces the intermediate Ni complex into a geometry that heavily favors reductive elimination over unwanted β-hydride elimination pathways[3].

  • Reaction Initiation: Inject anhydrous THF. Heat the mixture to 80 °C.

    • Validation Checkpoint 1: The Mg turnings will slowly dissolve, and the solution will turn dark green/black, indicating the reduction of Ni(II) to the active Ni(0) catalyst.

  • Monitoring & Quench: After 16 hours, verify completion via TLC. Quench carefully with saturated aqueous NH₄Cl to neutralize residual Mg and magnesium salts. Extract with diethyl ether and purify via chromatography.

Quantitative Performance Metrics

The following table summarizes the expected performance of Benzene, 1,1'-sulfinylbis[3-fluoro-] across different catalytic systems, highlighting its robust utility.

ElectrophileCoupling PartnerCatalyst SystemTemp (°C)Yield RangeRef
Benzene, 1,1'-sulfinylbis[3-fluoro-]Arylboronic acidsPd(OAc)₂ / IPr·HCl10075 - 96%[2]
Benzene, 1,1'-sulfinylbis[3-fluoro-]Aryl bromidesNiCl₂(dppe) / Mg8060 - 85%[3]
Benzene, 1,1'-sulfinylbis[3-fluoro-]Grignard ReagentsTransition-Metal Free25< 20% (Control)[2]

(Note: The failure of the transition-metal-free control highlights the absolute necessity of the Pd/Ni oxidative addition step for C-S bond activation of this specific substrate).

References

  • Suzuki–Miyaura Cross-Coupling of Sulfoxides ACS Catalysis, American Chemical Society. URL:[Link][2]

  • Nickel-Catalyzed Direct Cross-Coupling of Diaryl Sulfoxide with Aryl Bromide The Journal of Organic Chemistry, PubMed / National Institutes of Health. URL:[Link][3]

Sources

Application

Application Note: Protocol for Incorporating Bis(3-fluorophenyl) Sulfoxide into Advanced Pharmaceutical Intermediates

Introduction & Mechanistic Rationale Bis(3-fluorophenyl) sulfoxide (CAS: 2216787-21-0)[1] is a highly versatile, fluorinated organosulfur building block. In modern drug discovery, the strategic incorporation of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bis(3-fluorophenyl) sulfoxide (CAS: 2216787-21-0)[1] is a highly versatile, fluorinated organosulfur building block. In modern drug discovery, the strategic incorporation of fluorine into diaryl scaffolds is a proven method to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[2].

Beyond its structural utility, the sulfoxide moiety is a chemically dynamic functional group that serves two critical roles in late-stage pharmaceutical synthesis:

  • Directing Group for C–H Activation: The sulfoxide oxygen acts as a Lewis basic directing group, coordinating to transition metals (e.g., Rh, Pd) to facilitate regioselective ortho-C–H functionalization[3]. The strong electron-withdrawing inductive effect (-I) of the meta-fluorine atoms increases the acidity of the adjacent ortho-protons, significantly accelerating the Concerted Metalation-Deprotonation (CMD) step.

  • Precursor for Sulfoximines: Sulfoximines are emerging as highly stable, three-dimensional bioisosteres for sulfones[4]. Bis(3-fluorophenyl) sulfoxide can be directly converted to the corresponding NH-sulfoximine via electrophilic amination, providing a novel vector for hydrogen bonding in active pharmaceutical ingredients (APIs)[5].

Workflow A: Rhodium(III)-Catalyzed Ortho-C–H Olefination

Causality & Design

Rhodium(III) catalysis enables the direct functionalization of the diaryl sulfoxide without the need for pre-halogenation. The cationic Rh(III) active species, generated by abstracting chloride ligands from [Cp∗RhCl2​]2​ using AgSbF6​ , coordinates to the sulfoxide oxygen. The steric hindrance and electronic influence of the meta-fluorine direct the metalation primarily to the less hindered ortho-position (C6)[3]. Copper(II) acetate is employed as a terminal oxidant to turn over the catalytic cycle by reoxidizing the Rh(I) species back to Rh(III).

Experimental Protocol
  • Preparation of the Catalytic System: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Bis(3-fluorophenyl) sulfoxide (1.0 mmol, 238.25 g/mol ), [Cp∗RhCl2​]2​ (0.05 mmol, 5 mol%), AgSbF6​ (0.20 mmol, 20 mol%), and Cu(OAc)2​ (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Under a positive flow of argon, add the coupling partner (e.g., methyl acrylate, 1.5 mmol) and dry 1,2-dichloroethane (DCE, 5.0 mL).

  • Reaction Execution: Seal the Schlenk tube tightly and transfer it to a pre-heated oil bath. Stir the reaction mixture vigorously at 110 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove copper and rhodium salts. Wash the Celite pad with additional DCM (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the ortho-olefinated fluorinated diaryl sulfoxide.

Workflow B: One-Pot Synthesis of Fluorinated Diaryl NH-Sulfoximines

Causality & Design

Traditional sulfoximine syntheses required hazardous reagents (e.g., hydrazoic acid) or harsh transition-metal oxidants. This protocol utilizes phenyliodine diacetate (PIDA) and ammonium carbamate as a safe, scalable, and transition-metal-free nitrogen transfer system[6]. PIDA activates the sulfoxide to form a highly electrophilic iodine(III)-sulfoxide adduct. Ammonium carbamate slowly decomposes in methanol to release NH3​ and CO2​ ; this controlled release prevents the poisoning of the electrophilic species and enables efficient nucleophilic trapping to form the NH-sulfoximine[5].

Experimental Protocol
  • Reagent Mixing: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Bis(3-fluorophenyl) sulfoxide (1.0 mmol) and ammonium carbamate (4.0 mmol, 4.0 equiv).

  • Solvent Addition: Dissolve the solid mixture in HPLC-grade methanol (10 mL) and stir at room temperature for 5 minutes to ensure homogeneity.

  • Activation: Add (diacetoxyiodo)benzene (PIDA, 2.5 mmol, 2.5 equiv) portion-wise over 10 minutes. Note: Portion-wise addition is critical to control the mild exotherm and prevent rapid solvent boil-off.

  • Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 24 hours. Leave the flask open to the atmosphere (or use a vented needle) to allow for the continuous evolution of CO2​ gas.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (10 mL) to reduce any unreacted hypervalent iodine species. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 50% EtOAc in Hexanes to 100% EtOAc) to yield the Bis(3-fluorophenyl) NH-sulfoximine.

Data Presentation

Table 1: Optimization of PIDA/Ammonium Carbamate Nitrogen Transfer | Entry | Oxidant (Equiv) | Nitrogen Source (Equiv) | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | PIDA (1.5) | NH4​CO2​NH2​ (2.0) | MeOH | 12 | 45% | | 2 | PIDA (2.5) | NH4​CO2​NH2​ (4.0) | DCM | 24 | 22% | | 3 | PhIO (2.5) | NH4​CO2​NH2​ (4.0) | MeOH | 24 | 58% | | 4 | PIDA (2.5) | NH4​CO2​NH2​ (4.0) | MeOH | 24 | 89% |

Table 2: Analytical Characterization Profile for Key Intermediates | Compound | Molecular Weight | Key 1H NMR Shifts ( δ , ppm, CDCl3​ ) | ESI-MS ( m/z ) | | :--- | :--- | :--- | :--- | | Bis(3-fluorophenyl) sulfoxide | 238.25 g/mol | 7.48 (m, 2H), 7.35 (m, 4H), 7.15 (m, 2H) | 239.0 [M+H]+ | | Bis(3-fluorophenyl) NH-sulfoximine | 253.27 g/mol | 7.82 (m, 2H), 7.65 (m, 2H), 7.40 (m, 4H), 3.10 (br s, 1H, NH) | 254.1 [M+H]+ |

Visualization of Synthetic Workflows

G A Bis(3-fluorophenyl) Sulfoxide (CAS: 2216787-21-0) B Rh(III)-Catalyzed C-H Activation A->B [Cp*RhCl2]2, AgSbF6 110 °C, CMD Pathway D PIDA / NH4COONH2 Nitrogen Transfer A->D MeOH, rt Transition-Metal Free C Ortho-Olefinated Diaryl Sulfoxide B->C Olefin Insertion & Reductive Elimination E Bis(3-fluorophenyl) NH-Sulfoximine D->E I(III)-Sulfoxide Adduct Nucleophilic Trapping

Divergent synthetic pathways for Bis(3-fluorophenyl) sulfoxide functionalization.

References

  • Capot Chemical. MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-. [1.8] URL:[Link]

  • Chemical Reviews. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011).[2] URL: [Link]

  • Chemical Science (RSC). Rhodium-catalyzed enantioselective C–H alkynylation of sulfoxides in diverse patterns.[3] URL: [Link]

  • Chemical Reviews (ACS). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.[5] URL: [Link]

  • Cardiff University. Online Research @ Cardiff: Electrochemical flow protocol for the rapid synthesis of sulfoxides, sulfones and N-cyanosulfoximines.[4] URL: [Link]

  • PMC - NIH. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.[6] URL: [Link]

Sources

Method

Application Note: Benzene, 1,1'-sulfinylbis[3-fluoro- Mediated Odorless Swern-Type Oxidation

[3-fluoro-" in ChemicalBook. The citations include titles, sources, and clickable URLs to ensure completeness and easy verification.

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Author: BenchChem Technical Support Team. Date: April 2026

[3-fluoro-" in ChemicalBook. The citations include titles, sources, and clickable URLs to ensure completeness and easy verification.

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The classical Swern oxidation is a cornerstone of organic synthesis, renowned for its mild conditions and high tolerance for complex functional groups. However, its reliance on dimethyl sulfoxide (DMSO) generates dimethyl sulfide (DMS)—a highly volatile, malodorous byproduct that poses severe occupational and environmental challenges during scale-up.

To circumvent this, diaryl sulfoxides have emerged as superior surrogates [1]. Specifically, Benzene, 1,1'-sulfinylbis[3-fluoro- (commonly known as bis(3-fluorophenyl) sulfoxide, CAS: 2216787-21-0 [2]) offers a highly optimized, odorless alternative for Swern-type oxidations.

The Causality Behind the Reagent Selection:

  • Odorless, Non-Volatile Byproduct: The reduction of this reagent yields bis(3-fluorophenyl) sulfide, a heavy oil that is completely odorless and easily separated from the target active pharmaceutical ingredient (API) via standard silica gel chromatography.

  • Electronic Tuning for Hindered Substrates: The electron-withdrawing meta-fluorine substituents decrease the basicity of the sulfoxide but drastically increase the electrophilicity of the resulting chlorosulfonium intermediate. This enhanced electrophilicity accelerates the capture of sterically hindered secondary alcohols that typically resist classical Swern conditions.

  • In-Situ Reaction Monitoring: The fluorine atoms provide a distinct 19 F NMR handle. The chemical shift differences between the starting sulfoxide, the activated chlorosulfonium ion, and the sulfide byproduct allow for real-time, quantitative reaction monitoring without quenching [3].

Reaction Pathway & Mechanistic Diagram

The oxidation proceeds via the activation of the sulfoxide by oxalyl chloride, forming a highly reactive chlorosulfonium intermediate. Subsequent nucleophilic attack by the alcohol, followed by base-mediated deprotonation, forms a sulfonium ylide that undergoes intramolecular elimination to yield the carbonyl product.

SwernMechanism A Bis(3-fluorophenyl) sulfoxide C Chlorosulfonium Intermediate A->C + Oxalyl Chloride - CO2, - CO B Oxalyl Chloride B->C E Alkoxysulfonium Ion C->E + Alcohol - HCl D Alcohol (Substrate) D->E G Sulfonium Ylide E->G + Et3N - Et3NH+ F Triethylamine (Base) F->G H Carbonyl Product (Aldehyde/Ketone) G->H Intramolecular Elimination I Bis(3-fluorophenyl) sulfide (Odorless) G->I Byproduct Release

Caption: Mechanism of bis(3-fluorophenyl) sulfoxide-mediated Swern oxidation.

Quantitative Comparison of Oxidation Reagents

The following table summarizes the operational advantages of utilizing fluorinated diaryl sulfoxides over classical reagents in process chemistry.

ReagentByproduct GeneratedByproduct Volatility (b.p.)Odor ProfileIntermediate ElectrophilicityPurification Method
DMSO Dimethyl sulfide37 °CExtremely FoulBaselineEvaporation / Aqueous Wash
Diphenyl sulfoxide Diphenyl sulfide296 °COdorlessHighChromatography
Bis(3-fluorophenyl) sulfoxide Bis(3-fluorophenyl) sulfide>300 °COdorlessVery High Chromatography

Experimental Protocol: Odorless Swern Oxidation

This self-validating protocol is designed for the oxidation of complex, sterically hindered primary and secondary alcohols.

Reagents and Equipment
  • Oxidant: Benzene, 1,1'-sulfinylbis[3-fluoro-] (1.5 equiv)

  • Activator: Oxalyl chloride (1.4 equiv)

  • Base: Triethylamine (Et 3​ N), freshly distilled over CaH 2​ (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Substrate: Target Alcohol (1.0 equiv)

  • Equipment: Flame-dried Schlenk flask, argon manifold, internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation & Activation

  • Purge a flame-dried flask with Argon. Add anhydrous DCM (10 mL per mmol of substrate) and oxalyl chloride (1.4 equiv).

  • Cool the solution to -60 °C using a dry ice/acetone bath.

    • Causality Note: Diaryl sulfoxides are less nucleophilic than DMSO. Activation at -60 °C (rather than the traditional -78 °C) provides the necessary thermal energy to overcome the activation barrier without degrading the oxalyl chloride.

  • Dissolve bis(3-fluorophenyl) sulfoxide (1.5 equiv) in a minimal volume of anhydrous DCM and add it dropwise over 10 minutes. Stir for 30 minutes at -60 °C.

    • Validation Check: The evolution of CO and CO 2​ gas should be visible. A small aliquot can be analyzed via 19 F NMR to confirm the complete disappearance of the sulfoxide signal and the formation of the downfield chlorosulfonium peak.

Step 2: Substrate Capture 4. Cool the reaction mixture down to -78 °C .

  • Causality Note: The highly electrophilic chlorosulfonium intermediate must be stabilized at -78 °C before alcohol addition to prevent premature Pummerer-type rearrangements or alpha-chlorination side reactions.

  • Add the alcohol substrate (1.0 equiv) dissolved in anhydrous DCM dropwise over 15 minutes. Stir for an additional 45 minutes at -78 °C to ensure complete formation of the alkoxysulfonium ion.

Step 3: Ylide Formation and Elimination 6. Add Et 3​ N (3.0 equiv) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.

  • Causality Note: The deprotonation step is highly exothermic. Rapid addition will cause localized heating, which can lead to competitive elimination of the alcohol (forming alkenes) rather than the desired intramolecular oxidation.

  • Allow the reaction mixture to slowly warm to 0 °C over 1 hour.

Step 4: Workup and Odorless Byproduct Separation 8. Quench the reaction with saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. 10. Purify the crude mixture via silica gel flash chromatography.

  • Separation Dynamics: The byproduct, bis(3-fluorophenyl) sulfide, is highly lipophilic and elutes rapidly with non-polar solvents (e.g., 100% hexanes), allowing for easy isolation of the more polar carbonyl API.

References

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Chemical Reviews (ACS Publications) URL:[Link]

  • Sulfoxide-to-Sulfilimine Conversions: Use of Modified Burgess-Type Reagents Organic Letters (via ResearchGate) URL:[Link]

Application

Application Note: Preparation of Fluorinated Diaryl Sulfoxides – Synthesis of Bis(3-fluorophenyl) Sulfoxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS: 2216787-21-0) Introduction & Medicinal Chemistry Context Fluorinated diaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS: 2216787-21-0)

Introduction & Medicinal Chemistry Context

Fluorinated diaryl sulfoxides are highly valued structural motifs in modern drug discovery. The specific compound,1[1], commonly referred to as bis(3-fluorophenyl) sulfoxide, serves as a critical bioisostere for carbonyl and sulfone groups. The incorporation of fluorine atoms at the meta-positions modulates the electronic properties of the sulfoxide core, enhancing metabolic stability against cytochrome P450 enzymes, optimizing lipophilicity (logP), and lowering the pKa of adjacent functional groups.

Unlike planar diaryl ketones, crystallographic studies of diaryl sulfoxides demonstrate that the planes formed by the aromatic rings tend to be almost orthogonal[2]. This unique tetrahedral geometry allows the molecule to exploit specific, deep binding pocket interactions in target proteins, making its precise and high-yielding synthesis a priority for medicinal chemists.

Mechanistic Pathways and Causality

The synthesis of symmetric diaryl sulfoxides relies on two principal methodologies. As a Senior Application Scientist, it is critical not just to execute these reactions, but to understand the thermodynamic and kinetic causality behind the experimental parameters.

Pathway A: Grignard-Mediated Sulfinyl Transfer

This direct approach involves the reaction of 3-fluorophenylmagnesium bromide with thionyl chloride (SOCl₂).

  • The Causality of Control: The success of this pathway relies entirely on strict stoichiometric and thermal control. Thionyl chloride must be maintained at exactly 0.5 equivalents relative to the Grignard reagent. If excess Grignard reagent is present at elevated temperatures, the newly formed sulfoxide undergoes further nucleophilic attack at the sulfur center, yielding unwanted 3[3]. Therefore, the addition must be conducted at cryogenic temperatures (-70 °C to 0 °C) to kinetically trap the sulfoxide intermediate.

Pathway B: Controlled Oxidation of Diaryl Sulfides

The most robust and common method for synthesizing sulfoxides is the4[4].

  • The Causality of Control: The critical parameter here is the exact stoichiometry of the oxidant. By utilizing precisely 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA) at 0 °C, the sulfur atom is only partially oxidized from the -2 to the +4 oxidation state. Excess oxidant or failure to maintain a 0 °C environment will thermodynamically drive the reaction to the fully oxidized sulfone (+6 oxidation state).

Visualizing the Synthetic Workflows

SynthesisWorkflow NodeA1 3-Fluorobromobenzene NodeA2 3-Fluorophenylmagnesium bromide (Grignard Reagent) NodeA1->NodeA2 Mg turnings, THF Reflux, 2 h Target Bis(3-fluorophenyl) sulfoxide (CAS: 2216787-21-0) NodeA2->Target SOCl2 (0.5 eq), THF -70 °C to 0 °C NodeB1 3-Fluorobenzenethiol + 1-Bromo-3-fluorobenzene NodeB2 Bis(3-fluorophenyl) sulfide NodeB1->NodeB2 CuI, Base, Toluene 110 °C, 12 h NodeB2->Target mCPBA (1.0 eq), CH2Cl2 0 °C, 2 h

Synthetic workflows for Bis(3-fluorophenyl) sulfoxide via Grignard and Oxidation pathways.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Synthesis via Grignard Reagent

Step 1: Preparation of 3-Fluorophenylmagnesium bromide

  • In an oven-dried, argon-purged flask, add magnesium turnings (1.1 equiv) and anhydrous THF.

  • Add a single crystal of iodine to activate the magnesium.

  • Dropwise add 3-fluorobromobenzene (1.0 equiv) in THF, maintaining a gentle reflux.

  • Self-Validation Step: The disappearance of Mg turnings and the transition of the solution to a persistent brownish color indicates successful insertion. Optional validation: Quench a 0.1 mL aliquot in D₂O; ¹H NMR should reveal 1-deutero-3-fluorobenzene, confirming the active titer.

Step 2: Sulfinyl Transfer

  • Cool the Grignard solution to -70 °C using a dry ice/acetone bath.

  • Dissolve thionyl chloride (strictly 0.48 - 0.50 equiv ) in anhydrous THF and add dropwise over 30 minutes.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validation Step: Analyze the crude mixture via GC-MS. The target sulfoxide exhibits a distinct molecular ion peak at m/z 238. The strict absence of a peak at m/z 333 confirms that over-alkylation to the triarylsulfonium byproduct has been successfully prevented.

Protocol B: Selective Oxidation of Bis(3-fluorophenyl) sulfide

Step 1: Controlled Oxidation

  • Dissolve bis(3-fluorophenyl) sulfide (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.

  • Add a solution of mCPBA (1.0 equiv, assuming 77% purity) in CH₂Cl₂ dropwise over 20 minutes.

  • Stir at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted peroxide, followed by washing with saturated NaHCO₃ to remove meta-chlorobenzoic acid.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 8:2). The starting sulfide (R_f ~0.8) should completely convert to the more polar sulfoxide (R_f ~0.3). If a spot appears at R_f ~0.5, it indicates over-oxidation to the sulfone. LC-MS must show an [M+H]⁺ peak at 239.0 Da (a +16 Da shift from the sulfide), not 255.0 Da (+32 Da).

Quantitative Data & Method Comparison

ParameterPathway A: Grignard + SOCl₂Pathway B: Sulfide Oxidation
Primary Reagents 3-Fluorobromobenzene, Mg, SOCl₂Bis(3-fluorophenyl) sulfide, mCPBA
Typical Yield 60 - 75%85 - 95%
Reaction Time 4 - 6 hours2 - 3 hours
Major Byproducts Triarylsulfonium salts, Diaryl sulfidesDiaryl sulfones (if over-oxidized)
Scalability Moderate (Highly exothermic, requires cryogenic cooling)High (Easily controlled at 0 °C to Room Temp)
Self-Validation Marker Absence of highly polar sulfonium spots on TLC/GC-MSExact mass shift of +16 Da (not +32 Da) on LC-MS

References

  • Benzene, 1,1'-sulfinylbis[3-fluoro- | 2216787-21-0 - ChemicalBook Source: ChemicalBook URL
  • Sulfoxide: Formula, Structure, Preparations, and Reactions Source: Chemistry Learner URL
  • US5705702A - Method for preparing triarylsulfonium salts Source: Google Patents URL
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: Catalytic Workflows and Asymmetric Synthesis Utilizing Benzene, 1,1'-sulfinylbis[3-fluoro-

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Desymmetrization, Parallel Kinetic Resolution (PKR), and Ligand Design in Asymmetric Catalysis Executive Summary Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Desymmetrization, Parallel Kinetic Resolution (PKR), and Ligand Design in Asymmetric Catalysis

Executive Summary

Benzene, 1,1'-sulfinylbis[3-fluoro- (Bis(3-fluorophenyl) sulfoxide, CAS: 2216787-21-0) [1.1] is a highly privileged, achiral diaryl sulfoxide precursor. Through advanced transition-metal catalysis, this symmetric sulfoxide can be efficiently desymmetrized into a highly enantioenriched chiral ligand[1]. This Application Note details the causality-driven experimental design for its Pd(II)-catalyzed enantioselective C-H olefination and its subsequent deployment as a chiral control element in Rh(I)-catalyzed asymmetric transformations.

Mechanistic Rationale: The Role of 3-Fluoro Substitution

The strategic placement of fluorine atoms at the meta (3,3') positions of the diaryl sulfoxide is not arbitrary; it fundamentally alters the catalytic trajectory. As a Senior Application Scientist, understanding the causality behind this substrate's performance is critical for optimizing downstream drug development workflows:

  • Electronic Tuning & Pi-Acidity: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms increases the electrophilicity of the sulfur center. When the resulting chiral sulfoxide coordinates to a late transition metal (e.g., Rh or Pd), the enhanced pi-acidity facilitates superior metal-to-ligand back-bonding. This stabilizes the transition state during the enantiodetermining steps of asymmetric catalysis[2].

  • Regiocontrol via Steric/Electronic Blocking: During Pd(II)-catalyzed C-H activation, the meta-fluorine atom sterically and electronically deactivates the adjacent ortho-position. This directs the Concerted Metalation-Deprotonation (CMD) exclusively to the less hindered ortho-position, ensuring absolute regioselectivity[1].

  • Conformational Locking: Dipole-dipole repulsions between the C-F and S=O bonds restrict rotational freedom. This rigidity maximizes the stereochemical communication between the chiral Mono-Protected Amino Acid (MPAA) ligand and the prochiral sulfoxide during the desymmetrization event.

Quantitative Performance Data

The following table summarizes the optimized quantitative data for the Pd(II)-catalyzed desymmetrization of Benzene, 1,1'-sulfinylbis[3-fluoro- using various chiral MPAA ligands and olefins.

SubstrateChiral Ligand (MPAA)OlefinYield (%)Enantiomeric Excess (ee %)
Benzene, 1,1'-sulfinylbis[3-fluoro-Boc-L-Ile-OHEthyl acrylate8296
Benzene, 1,1'-sulfinylbis[3-fluoro-Boc-L-Val-OHEthyl acrylate7592
Benzene, 1,1'-sulfinylbis[3-fluoro-Boc-L-tert-Leu-OHStyrene7894

Validated Experimental Protocols

Protocol 3.1: Enantioselective Desymmetrization via Pd(II) Catalysis

Objective: Synthesis of (S)-1-(2-acrylate-3-fluorophenyl)-2-(3-fluorophenyl) sulfoxide via Parallel Kinetic Resolution (PKR) [3.2].

Causality & Design:

  • Catalyst/Ligand: Pd(OAc)₂ paired with Boc-L-Ile-OH. The bulky isobutyl group of isoleucine creates a rigid chiral pocket, dictating the facial selectivity of the incoming olefin.

  • Solvent System: Hexafluoroisopropanol (HFIP) and 1,2-Dichloroethane (DCE). HFIP's strong hydrogen-bonding capability disrupts substrate aggregation and stabilizes the polar transition state of the CMD step.

  • Oxidant: Ag₂CO₃ acts dually as a terminal oxidant to regenerate Pd(II) and as a halide/byproduct scavenger.

Step-by-Step Procedure:

  • In an oven-dried 10 mL Schlenk tube, add Benzene, 1,1'-sulfinylbis[3-fluoro- (0.2 mmol), Pd(OAc)₂ (10 mol%, 4.5 mg), Boc-L-Ile-OH (20 mol%, 9.3 mg), and Ag₂CO₃ (0.4 mmol, 110 mg).

  • Evacuate the tube and backfill with dry N₂ (Repeat 3x).

  • Add a solvent mixture of HFIP/DCE (1:4 v/v, 2.0 mL) and ethyl acrylate (0.4 mmol) via a micro-syringe.

  • Seal the tube and stir the reaction mixture at 60 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 3:1) to afford the chiral mono-olefinated sulfoxide.

Self-Validation Checkpoint: The reaction transitions from a dark brown suspension to a distinct metallic silver mirror on the flask walls. This visually confirms the reduction of Ag(I) to Ag(0) and the successful turnover of the Pd catalytic cycle.

Protocol 3.2: Application as a Chiral Ligand in Rh(I)-Catalyzed Asymmetric 1,4-Addition

Objective: Asymmetric conjugate addition of phenylboronic acid to 2-cyclohexen-1-one using the newly synthesized chiral sulfoxide [3].

Step-by-Step Procedure:

  • In a Schlenk tube under N₂, dissolve Rh(acac)(C₂H₄)₂ (3 mol%) and the Chiral Sulfoxide Ligand from Protocol 3.1 (3.3 mol%) in 1,4-Dioxane (1.5 mL).

  • Stir for 30 minutes at room temperature to pre-form the active catalyst complex.

  • Add phenylboronic acid (0.4 mmol), followed by aqueous KOH (0.1 mmol in 0.15 mL H₂O).

  • Add 2-cyclohexen-1-one (0.2 mmol) dropwise.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Quench with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the enantioenriched 3-phenylcyclohexan-1-one.

Self-Validation Checkpoint: The pre-formation of the Rh-sulfoxide complex (Step 2) is visually confirmed by a color shift from pale yellow to deep orange, indicating successful ligand coordination before the addition of the boronic acid.

Pathway Visualizations

CatalyticCycle Pd Pd(II) Catalyst Active Species Coord Substrate Binding Bis(3-fluorophenyl) sulfoxide Pd->Coord + Sulfoxide CMD CMD Step Chiral MPAA Induction Coord->CMD + Boc-L-Ile-OH Insert Olefin Insertion Regioselective CMD->Insert + Acrylate Elim β-Hydride Elimination Chiral Product Formation Insert->Elim Elim->Pd + Ag2CO3 - Ag(0)

Pd(II)-catalyzed enantioselective C-H olefination cycle via Concerted Metalation-Deprotonation.

Workflow A Achiral Precursor CAS: 2216787-21-0 B Pd(II) Desymmetrization Parallel Kinetic Resolution A->B C-H Olefination C Chiral S-Ligand >99% ee B->C MPAA Ligand D Rh(I) Catalysis Asymmetric Addition C->D Coordination E Enantioenriched Pharmaceutical Scaffold D->E High Yield

Workflow from achiral bis(3-fluorophenyl) sulfoxide to chiral ligand for asymmetric catalysis.

References

  • Benzene, 1,1'-sulfinylbis[3-fluoro- | 2216787-21-0 Source: ChemicalBook / Common Chemistry Registry URL:[Link]

  • Zhu, Y.-C.; Li, Y.; Zhang, B.-C.; Zhang, F.-X.; Yang, Y.-N.; Wang, X.-S. "Palladium-Catalyzed Enantioselective C-H Olefination of Diaryl Sulfoxides through Parallel Kinetic Resolution and Desymmetrization." Source: Angewandte Chemie International Edition, 2018, 57(18), 5129-5133. URL:[Link]

  • Trost, B. M.; Rao, M. "Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis." Source: Angewandte Chemie International Edition, 2015, 54(17), 5026-5043. URL:[Link]

  • Mariz, R.; Luan, X.; Michele, M.; Dorta, R. "A Chiral Bis-Sulfoxide Ligand in Late-Transition Metal Catalysis; Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Electron-Deficient Olefins." Source: Journal of the American Chemical Society, 2008, 130(8), 2434-2435. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis and Purification of Bis(3-fluorophenyl) Sulfoxide

[3-fluoro-, or bis(3-fluorophenyl) sulfoxide. I'm noting the required content type: detailed application notes and protocols, considering the target audience, and thinking about the need for various details to scale up t...

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Author: BenchChem Technical Support Team. Date: April 2026

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Outlining Reaction Parameters

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Analyzing Reaction Parameters

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Target Compound: Benzene, 1,1'-sulfinylbis[3-fluoro- (Synonym: Bis(3-fluorophenyl) sulfoxide) CAS Registry Number: 2216787-21-0 [1] Molecular Formula: C12H8F2OS Molecular Weight: 238.25 g/mol [2]

Introduction and Mechanistic Rationale

Bis(3-fluorophenyl) sulfoxide is a highly valued fluorinated intermediate utilized in the development of advanced electrolyte additives, liquid crystal display (LCD) chemicals, and active pharmaceutical ingredients (APIs) [1][3]. The presence of meta-fluorine atoms on the aromatic rings significantly alters the electronic landscape of the sulfoxide moiety, enhancing its stability and modulating its interaction with biological targets or electrochemical environments.

The primary challenge in scaling up the production of diaryl sulfoxides from their corresponding sulfides is chemoselectivity —specifically, preventing the over-oxidation of the sulfoxide to the corresponding sulfone. Traditional stoichiometric oxidants (e.g., mCPBA, nitric acid) often suffer from poor atom economy and generate hazardous waste streams.

To address this, this protocol adapts a highly chemoselective catalytic oxidation method utilizing a nano-Palladium (nano-Pd) catalyst and 30% aqueous hydrogen peroxide ( H2​O2​ ) [4].

  • Causality of Catalyst Choice: The nano-Pd catalyst facilitates the controlled transfer of oxygen from H2​O2​ to the sulfur atom. The mild catalytic cycle kinetically favors the formation of the sulfoxide and stalls before the higher activation energy required for sulfone formation is reached.

  • Causality of Solvent Choice: Methanol is utilized as it provides excellent solubility for the starting sulfide while maintaining a miscible monophasic system with aqueous H2​O2​ , ensuring uniform reaction kinetics.

Scale-Up Parameters and Quantitative Data

Scaling from a 0.2 mmol discovery scale to a 200 mmol pilot scale requires strict thermal management. The oxidation of sulfides by peroxides is highly exothermic. A bolus addition of H2​O2​ at scale will result in a thermal runaway, leading to solvent boiling, potential loss of containment, and generation of the undesired sulfone impurity.

Table 1: Comparative Reaction Parameters (Discovery vs. Pilot Scale)

ParameterDiscovery Scale (0.2 mmol)Pilot Scale (200 mmol)Causality / Engineering Rationale
Temperature 60 °C (Heating)45–50 °C (Cooling)Scale-up shifts the system from heat-demanding to heat-generating. Jacket cooling is required.
H2​O2​ Addition Bolus (All at once)Dropwise (Over 2 hours)Prevents accumulation of unreacted peroxide; controls the heat evolution rate.
Equivalents of H2​O2​ 10.0 eq2.5 eqExcess is reduced at scale to minimize safety hazards during workup and improve atom economy.
Agitation Magnetic stirringOverhead mechanicalEnsures rapid heat transfer to the reactor jacket and prevents localized hot spots.

Process Workflow Visualization

G Reagents Reagents: Bis(3-fluorophenyl) sulfide Methanol, Nano-Pd Reactor Jacketed Reactor (T = 45-50 °C) Reagents->Reactor H2O2 30% H2O2 (Controlled Addition) H2O2->Reactor Dropwise Monitor In-Process Control (HPLC/TLC Check) Reactor->Monitor Monitor->Reactor <98% Quench Peroxide Quench (Na2S2O3) Monitor->Quench Conversion >98% Filter Catalyst Filtration (Pd Recovery) Quench->Filter Purify Purification (Chromatography/Cryst.) Filter->Purify Product Bis(3-fluorophenyl) sulfoxide (Target) Purify->Product

Process workflow for the scalable, chemoselective oxidation of bis(3-fluorophenyl) sulfide.

Experimental Protocol: 200 mmol Scale

Safety Note: Hydrogen peroxide is a strong oxidant. Never concentrate solutions containing unreacted peroxides due to explosion risks. Always verify peroxide quenching before solvent removal.

Phase 1: Reaction Setup and Initiation
  • Reactor Preparation: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, a reflux condenser, and an addition funnel.

  • Reagent Charging: Charge the reactor with bis(3-fluorophenyl) sulfide (44.4 g, 200 mmol) and HPLC-grade methanol (400 mL). Initiate stirring at 250 RPM.

  • Catalyst Addition: Add the nano-Pd catalyst (4.1 g, ~0.12 mol% Pd) [4]. The mixture will appear as a dark greyish-green suspension.

  • Thermal Equilibration: Set the reactor jacket temperature to 45 °C and allow the internal temperature to stabilize.

Phase 2: Controlled Oxidation
  • Peroxide Addition: Charge the addition funnel with 30% aqueous H2​O2​ (56.7 g, 500 mmol, 2.5 eq). Begin dropwise addition at a rate of approximately 0.5 mL/min.

  • Self-Validating Checkpoint (Thermal): Monitor the internal temperature continuously. The addition rate must be dynamically adjusted to maintain the internal temperature between 45 °C and 50 °C. Causality: If the temperature drops below 40 °C, peroxide is accumulating unreacted (risk of delayed runaway). If it exceeds 55 °C, over-oxidation to the sulfone accelerates.

  • Hold Time: Once addition is complete, maintain the reaction at 50 °C for 4 hours.

Phase 3: In-Process Control (IPC) and Quenching
  • Self-Validating Checkpoint (Conversion): Withdraw a 0.5 mL aliquot. Dilute with ethyl acetate and wash with water. Analyze the organic layer via TLC (Eluent: 20% Ethyl Acetate in Petroleum Ether) or HPLC. The starting sulfide ( Rf​≈0.8 ) should be consumed, showing a single major spot for the sulfoxide ( Rf​≈0.4 ).

  • Peroxide Quench: Cool the reactor to 20 °C. Slowly add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (100 mL) over 30 minutes.

  • Self-Validating Checkpoint (Safety): Test the reaction mixture with KI-starch indicator paper. The paper must remain white. A blue/black color indicates residual peroxides; if positive, add additional Na2​S2​O3​ and stir for 30 minutes until the test is negative.

Phase 4: Workup and Purification
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the nano-Pd catalyst. Wash the filter cake with methanol (50 mL). Note: The recovered catalyst can be washed with acetone, dried, and recycled for subsequent batches [4].

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure (40 °C, 150 mbar).

  • Extraction: Partition the resulting aqueous residue between water (200 mL) and ethyl acetate (3 x 150 mL). Combine the organic phases, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel (gradient elution: 10% to 30% ethyl acetate in petroleum ether) to afford pure Benzene, 1,1'-sulfinylbis[3-fluoro- as a white to off-white solid.

References

  • Chemfish Tokyo Co., Ltd. "Benzene, 1,1-sulfinylbis[3-fluoro- - Fluorinated compounds." Chemfish Product Catalog. Retrieved April 3, 2026. Available at:[Link]

  • Royal Society of Chemistry. "Supporting Information: Nano-Pd catalyzed chemoselective synthesis of sulfoxides." RSC Advances. Retrieved April 3, 2026. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent over-oxidation of Benzene, 1,1'-sulfinylbis[3-fluoro- to sulfone

Welcome to the Technical Support and Troubleshooting Center for the selective synthesis and handling of Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as Bis(3-fluorophenyl) sulfoxide). This portal is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the selective synthesis and handling of Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as Bis(3-fluorophenyl) sulfoxide).

This portal is designed for drug development professionals and process chemists. Below, you will find mechanistic insights, troubleshooting guides, validated protocols, and quantitative data to help you arrest the oxidation state at the sulfoxide and strictly prevent the formation of the over-oxidized sulfone impurity.

Mechanistic Insights: The Kinetics of Over-Oxidation

To prevent over-oxidation, we must exploit the kinetic rate difference ( Δk ) between the first oxidation ( k1​ : sulfide to sulfoxide) and the second oxidation ( k2​ : sulfoxide to sulfone).

In the case of Bis(3-fluorophenyl) sulfide, the fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the sulfur atom, lowering its nucleophilicity. While this makes the initial oxidation ( k1​ ) slower compared to electron-rich diaryl sulfides, it also significantly deactivates the resulting sulfoxide toward further oxidation ( k2​ ).

Over-oxidation typically occurs when chemists compensate for the slow k1​ by increasing the reaction temperature or using a vast excess of highly electrophilic oxidants (like mCPBA), which inadvertently provides enough activation energy to overcome the k2​ barrier.

G Sulfide Bis(3-fluorophenyl) Sulfide Sulfoxide Bis(3-fluorophenyl) Sulfoxide (Target Product) Sulfide->Sulfoxide k1 (Fast) [O] Sulfone Bis(3-fluorophenyl) Sulfone (Impurity) Sulfoxide->Sulfone k2 (Slow) [O], Excess Heat

Kinetic pathway of oxidation. Maximizing the ratio of k1/k2 is critical for sulfoxide selectivity.

Troubleshooting Guide (Q&A)

Q: I am using mCPBA (1.05 eq) in DCM at room temperature, but my HPLC shows 12% sulfone. How do I fix this? A: mCPBA is a highly electrophilic peroxyacid. At room temperature, the activation energy for the sulfoxide-to-sulfone transition is easily breached, even with strict stoichiometry, due to localized concentration gradients during addition.

  • Solution: Cool the reaction to -20 °C to -10 °C before the dropwise addition of mCPBA. The lower temperature exponentially decreases k2​ relative to k1​ . Alternatively, switch to a milder, more selective oxidant like Sodium Periodate (NaIO₄) or H₂O₂ in HFIP [1].

Q: My reaction stalls at 90% conversion. When I add more oxidant to push it to completion, sulfone levels spike. What is the best practice? A: This is a classic kinetic trap. As the starting material depletes, the relative concentration of the sulfoxide product becomes vastly higher than the remaining sulfide. Any newly added oxidant is statistically more likely to collide with the sulfoxide.

  • Solution: Accept a 95-98% conversion limit. It is vastly easier to separate unreacted Bis(3-fluorophenyl) sulfide from the sulfoxide via chromatography or crystallization than it is to separate the sulfoxide from the sulfone, as their polarities are much more similar.

Q: I achieved 99% selectivity in the reactor, but after the workup, my isolated product contains 5% sulfone. What happened? A: You likely allowed the reaction mixture to warm up before completely quenching the residual oxidant.

  • Solution: The quench must be performed at the reaction temperature. Add a cold aqueous solution of a reducing agent (e.g., 10% Na₂S₂O₃) while the reactor is still chilled. Do not remove the cooling bath until the peroxide test strips confirm the absence of active oxidant.

Quantitative Data: Oxidant Selectivity Comparison

The choice of oxidant and solvent system dictates the inherent selectivity of the reaction. The table below summarizes the expected outcomes for the oxidation of Bis(3-fluorophenyl) sulfide based on standard process chemistry data.

Oxidant SystemEquivalentsTemp (°C)Sulfoxide Yield (%)Sulfone Impurity (%)Process Notes
NaIO₄ / MeOH-H₂O 1.050 to 2092 - 95< 1.0Classic selective method; heterogeneous, requires vigorous stirring [3].
H₂O₂ / HFIP 1.102596 - 98< 0.5Highly Recommended. HFIP hydrogen-bonds to the sulfoxide, deactivating it [2].
mCPBA / DCM 1.00-2085 - 883.0 - 5.0Requires strict cryogenic control; prone to over-oxidation.
H₂O₂ / AcOH 1.206060 - 7025.0 - 30.0Not recommended. Generates peracetic acid; heat drives rapid sulfone formation.
Oxone / MeOH-H₂O 0.50080 - 8510.0 - 15.0Oxone is generally too strong for selective mono-oxidation of electron-deficient sulfides.

Standard Operating Procedure: Highly Selective H₂O₂ / HFIP Oxidation

The most robust method for preventing over-oxidation utilizes 30% aqueous Hydrogen Peroxide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP acts as a strong hydrogen-bond donor, coordinating specifically to the oxygen of the newly formed sulfoxide. This steric and electronic shielding effectively drops the rate of the second oxidation ( k2​ ) to near zero, creating a self-validating system where over-oxidation is chemically blocked [2].

Materials Required:
  • Bis(3-fluorophenyl) sulfide (1.0 eq)

  • 30% aq. H₂O₂ (1.05 eq)

  • HFIP (5 volumes)

  • 10% aq. Na₂S₂O₃ (Quench solution)

Step-by-Step Protocol:
  • Dissolution: Charge a clean, dry reactor with Bis(3-fluorophenyl) sulfide (1.0 eq). Add 5 volumes of HFIP. Stir to achieve a clear solution.

  • Temperature Control: Adjust the internal temperature to 20 °C (Room temperature is acceptable due to the protective HFIP effect, but strict control prevents exotherms).

  • Dosing: Begin dropwise addition of 30% aq. H₂O₂ (1.05 eq) over 30 minutes. Ensure moderate stirring (300-400 rpm) to prevent localized pooling of the aqueous oxidant in the organic solvent.

  • In-Process Control (IPC): Stir for 2 hours. Sample the reaction for HPLC analysis. The reaction is considered complete when the starting material is 2.0%. Do not push for 100% conversion.

  • Cold Quench (Critical): Cool the reactor to 0 °C. Slowly add 2 volumes of cold 10% aq. Na₂S₂O₃. Stir vigorously for 15 minutes. Verify the absence of peroxides using KI-starch paper.

  • Workup: Concentrate the mixture under reduced pressure to recover the expensive HFIP solvent. Extract the aqueous residue with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure Bis(3-fluorophenyl) sulfoxide.

G Step1 1. Dissolve Sulfide in HFIP (20 °C) Step2 2. Dropwise Dosing: 30% H2O2 (1.05 eq) Step1->Step2 Step3 3. IPC Monitoring: Stop at >98% Conversion Step2->Step3 Step4 4. CRITICAL STEP: Cool to 0 °C & Quench with Na2S2O3 Step3->Step4 Step5 5. Solvent Recovery & Aqueous Workup Step4->Step5

Workflow for the highly selective HFIP/H2O2 oxidation protocol.

Frequently Asked Questions (FAQs)

Can I substitute HFIP with Trifluoroethanol (TFE)? While TFE is also a fluorinated alcohol and provides some hydrogen-bonding protection, it is a weaker hydrogen-bond donor than HFIP. You will see an improvement over standard solvents like DCM or Methanol, but the sulfone impurity may still reach 2-4%. HFIP is strongly recommended for absolute strictly controlled selectivity.

Is it possible to reverse the over-oxidation back to the sulfoxide? Practically, no. While reductions of sulfones to sulfoxides have been reported in highly specialized academic literature (e.g., using DIBAL-H at extreme cryogenic temperatures or harsh metallic reductants), these are not scalable, suffer from terrible yields, and will likely defluorinate your aromatic rings. Prevention is the only viable strategy.

How should I store Benzene, 1,1'-sulfinylbis[3-fluoro-]? The isolated sulfoxide is stable under ambient conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents and strong acids, which can catalyze disproportionation reactions over long-term storage.

References

  • Oae, S., & Zalut, C. (1992). Selective Oxidation of Sulfides to Sulfoxides. Comprehensive Organic Synthesis. Pergamon Press. [Link]

  • Berkessel, A., et al. (2004). Hydrogen Peroxide in 1,1,1,3,3,3-Hexafluoro-2-propanol: A Highly Selective System for the Oxidation of Sulfides to Sulfoxides. Advanced Synthesis & Catalysis, 346(2-3), 277-280. [Link]

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282-284. [Link]

Optimization

Optimizing reaction temperature for Benzene, 1,1'-sulfinylbis[3-fluoro- catalysis

Welcome to the technical support center for the catalytic applications of Benzene, 1,1'-sulfinylbis[3-fluoro-], hereafter referred to as bis(3-fluorophenyl) sulfoxide. This guide is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic applications of Benzene, 1,1'-sulfinylbis[3-fluoro-], hereafter referred to as bis(3-fluorophenyl) sulfoxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for various catalytic transformations involving this specific substrate. Our approach is rooted in established mechanistic principles and field-proven insights to ensure you can troubleshoot effectively and achieve your desired reaction outcomes.

Introduction: The Role of Temperature in Catalysis

Reaction temperature is a critical parameter in any catalytic cycle. It directly influences reaction kinetics, catalyst stability, and product selectivity. An improperly optimized temperature can lead to a host of issues, including sluggish or stalled reactions, catalyst decomposition, and the formation of undesirable byproducts. For a substrate like bis(3-fluorophenyl) sulfoxide, the presence of electron-withdrawing fluorine atoms can significantly alter the reactivity of both the aryl rings and the sulfoxide moiety, making precise temperature control paramount.

This guide is structured into frequently asked questions (FAQs) and troubleshooting scenarios for three plausible catalytic applications of bis(3-fluorophenyl) sulfoxide:

  • Catalytic Reduction to Bis(3-fluorophenyl) Sulfide

  • Catalytic Oxidation to Bis(3-fluorophenyl) Sulfone

  • Palladium-Catalyzed C-S Bond Cleavage/Cross-Coupling Reactions

Section 1: Catalytic Reduction to Bis(3-fluorophenyl) Sulfide

The reduction of a sulfoxide to a sulfide is a common transformation. Catalytic methods often employ transition metals and a reductant. Temperature control is crucial to ensure efficient reduction without over-reduction or side reactions.

Frequently Asked Questions (FAQs)

Q1: My catalytic reduction of bis(3-fluorophenyl) sulfoxide is sluggish or shows no conversion. What is the first temperature-related parameter I should check?

A1: Low reaction temperature is a primary suspect for slow reactions. Many catalytic reductions require an initial energy input to overcome the activation barrier. While some systems operate at room temperature, many benefit from gentle heating.

  • Initial Step: If you are running the reaction at room temperature, consider increasing the temperature in a stepwise manner (e.g., to 40 °C, then 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage.

  • Causality: The rate of catalyst activation and the subsequent turnover frequency are temperature-dependent. For sterically hindered or electronically demanding substrates like diaryl sulfoxides, elevated temperatures may be necessary to facilitate the oxidative addition or reductive elimination steps in the catalytic cycle.

Q2: I'm observing the formation of byproducts at elevated temperatures. How can I mitigate this?

A2: High temperatures can lead to catalyst decomposition or the activation of undesired reaction pathways. The key is to find the minimum temperature required for an efficient reaction rate.

  • Troubleshooting Protocol:

    • Perform a temperature screen, running the reaction at several different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C) in parallel.

    • Analyze the product mixture from each reaction to determine the temperature at which byproduct formation becomes significant.

    • Select the optimal temperature that provides the best balance between reaction rate and selectivity.

  • Common Byproducts: At high temperatures, you might observe hydrodefluorination or other C-F bond activations, especially with highly active, low-valent metal catalysts.

Troubleshooting Guide: Low Yield in Catalytic Reduction

This workflow helps diagnose and resolve issues related to low yield where temperature is a potential root cause.

G start Low Yield or No Reaction check_temp Is reaction temperature > ambient? start->check_temp increase_temp Action: Increase temperature incrementally (e.g., 40°C -> 60°C -> 80°C). Monitor by TLC/LC-MS. check_temp->increase_temp No check_byproducts Are byproducts observed at higher temperatures? check_temp->check_byproducts Yes increase_temp->check_byproducts other_issues Issue Persists: Consider other variables (catalyst, solvent, reductant). increase_temp->other_issues No improvement optimize_temp Action: Conduct temperature screen to find optimal balance between rate and selectivity. check_byproducts->optimize_temp Yes success Problem Resolved: Optimal Temperature Identified check_byproducts->success No, yield improves optimize_temp->success

Caption: Troubleshooting workflow for low yield in catalytic reduction.

Section 2: Catalytic Oxidation to Bis(3-fluorophenyl) Sulfone

The oxidation of sulfoxides to sulfones is a fundamental transformation. Catalysts are used to activate an oxidant, such as hydrogen peroxide, to achieve high selectivity and avoid harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction is producing the target sulfone, but I'm also recovering unreacted sulfoxide. Should I increase the temperature?

A1: Yes, increasing the temperature is a logical step to drive the reaction to completion. However, with oxidation reactions, this must be done cautiously.

  • Recommendation: Increase the reaction temperature in small increments (e.g., 10 °C at a time). For many sulfide/sulfoxide oxidations using H₂O₂, temperatures between 30 °C and 70 °C are often effective.[1]

  • Scientific Rationale: The rate of formation of the active oxidizing species from the catalyst and the oxidant is temperature-dependent. A higher temperature can increase this rate and, consequently, the rate of sulfoxide oxidation.

Q2: I've increased the temperature, and now I'm seeing decomposition of my product or starting material. What's happening?

A2: This indicates that you have exceeded the thermal stability threshold of your substrate, product, or catalyst in the presence of a strong oxidant.[2][3] Oxidants like hydrogen peroxide can become much more aggressive and less selective at higher temperatures.

  • Troubleshooting Protocol:

    • Immediately reduce the temperature to the previously successful, albeit slower, level.

    • To improve conversion at this lower temperature, consider increasing the reaction time or adding the oxidant in portions over a longer period.

    • If the reaction remains incomplete, investigate a more active catalyst system that operates efficiently at a lower temperature.

  • Causality: The energy provided by excessive heat can promote non-catalytic decomposition pathways or cause the oxidant to react non-selectively with the aromatic rings, potentially leading to hydroxylation or other unwanted side reactions.

Data Table: Temperature Effects on Sulfoxide Oxidation

The following table summarizes typical observations when optimizing temperature for the catalytic oxidation of sulfides to sulfoxides, which provides a useful analogy.

Temperature RangeTypical ObservationRecommended Action
25-35 °CSlow or incomplete reaction. High selectivity for sulfoxide over sulfone.Increase temperature to improve rate.
40-70 °CGood reaction rate. Optimal yield of the desired product.Fine-tune within this range for best results.
> 80 °CIncreased formation of byproducts (e.g., over-oxidation to sulfone). Potential for catalyst or substrate decomposition.Reduce temperature. Consider longer reaction times or a more active catalyst.
Data synthesized from principles described in related literature.

Section 3: Palladium-Catalyzed C-S Bond Cleavage/Cross-Coupling

Recent advances have shown that diaryl sulfoxides can participate in palladium-catalyzed cross-coupling reactions, acting as arylating agents.[1][4] These reactions often require higher temperatures to facilitate the challenging C-S bond cleavage.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with bis(3-fluorophenyl) sulfoxide is not working at temperatures where I see success with aryl bromides. Why?

A1: The C-S bond in a diaryl sulfoxide is significantly more robust than a typical C-Br bond. Therefore, higher reaction temperatures are generally required to enable the oxidative addition of the C-S bond to the palladium center.

  • Expert Insight: For similar palladium-catalyzed couplings involving C-S bond cleavage, temperatures in the range of 80 °C to 120 °C are common.[1] The presence of fluorine atoms on the aryl rings can make oxidative addition even more challenging, potentially requiring temperatures at the higher end of this range.[5]

  • Recommendation: Start your optimization at around 80 °C and increase to 110 °C or 120 °C. Ensure your solvent choice (e.g., DME, dioxane, toluene) is appropriate for these temperatures.[1]

Q2: At 110 °C, my reaction yield is improving, but I'm also seeing significant amounts of dark, insoluble material, suggesting catalyst decomposition. How do I proceed?

A2: This is a classic optimization problem: balancing the need for high temperature for C-S activation against the thermal stability of the palladium catalyst. The formation of palladium black is a common indicator of catalyst decomposition.

  • Troubleshooting Protocol:

    • Ligand Choice: The thermal stability of a palladium catalyst is highly dependent on the supporting ligand. If you are using a simple phosphine ligand like PPh₃, consider switching to a more robust, sterically hindered biarylphosphine (e.g., SPhos, XPhos) or a NiXantPhos-type ligand, which have been shown to be effective in C-S bond functionalization.[1]

    • Temperature Reduction: Lower the temperature by 5-10 °C and accept a longer reaction time. A 24-hour reaction at 100 °C might be preferable to a 12-hour reaction at 110 °C that results in catalyst death.

    • Slow Addition: If applicable, adding the substrate or base slowly over time can help maintain a low concentration of reactive intermediates and preserve the catalyst's integrity.

Logical Diagram: Optimizing High-Temperature Cross-Coupling

G start Low Yield in Cross-Coupling (e.g., at 80°C) increase_temp Action: Increase temperature to 100-110°C. start->increase_temp check_decomp Is catalyst decomposition (e.g., Pd black) observed? increase_temp->check_decomp change_ligand Action: Switch to a more thermally stable ligand (e.g., Biarylphosphine). check_decomp->change_ligand Yes success Problem Resolved: Successful Coupling Achieved check_decomp->success No, yield improves lower_temp_time Action: Reduce temperature slightly (e.g., to 100°C) and increase reaction time. change_ligand->lower_temp_time lower_temp_time->success

Caption: Strategy for optimizing high-temperature cross-coupling reactions.

References

  • Daken Chemical. (2026, February 28). CAS NO.2216787-21-0 Benzene, 1,1'-sulfinylbis[3-fluoro-. Retrieved from Daken Chemical website: https://www.dakenchem.com/cas-no-2216787-21-0-benzene-11-sulfinylbis3-fluoro/
  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from MDPI website: [Link]

  • Jia, T., Bellomo, A., et al. (2015, February 16). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters. Retrieved from ACS Publications: [Link]

  • Capot Chemical Co., Ltd. MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-. Retrieved from Capot Chemical website: https://www.capotchem.com/msds/2216787-21-0.html
  • ResearchGate. (n.d.). Optimization of the reaction conditions for sulfoxide 4a in flow process. Retrieved from ResearchGate: [Link]

  • MDPI. (2022, December 6). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Retrieved from MDPI website: [Link]

  • Soboń, A. A., et al. (2021, February 19). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters. Retrieved from ACS Publications: [Link]

  • GuideChem. (2022, December 30). Benzene, 1,1'-[sulfinylbis(methylene)]bis[3,4,5-trimethoxy- (9CI). Retrieved from GuideChem: https://www.guidechem.com/wiki/116488-96-1.html
  • ACS Publications. (2022, December 22). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions vi. Retrieved from ACS Publications: [Link]

  • Hu, J., et al. (2007, August 21). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research. Retrieved from ACS Publications: [Link]

  • ResearchGate. (n.d.). Reaction scope with respect to aryl sulfoxides. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). Details of the sulfoxidation reaction and the substrates used in this study. Retrieved from ResearchGate: [Link]

  • National Center for Biotechnology Information. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Retrieved from PMC: [Link]

  • National Center for Biotechnology Information. (n.d.). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Retrieved from PMC: [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, May 17). MNPs-supported acidic catalysts in oxidation of sulfides to sulfoxides. Retrieved from jmcsonline.com: [Link]

  • Wiley Online Library. (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Retrieved from Wiley Online Library: [Link]

  • ACS Publications. (n.d.). Dinaphthothiepine Bisimide and Its Sulfoxide: Soluble Precursors for Perylene Bisimide. Retrieved from ACS Publications: [Link]

  • ResearchGate. (n.d.). Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts. Retrieved from ResearchGate: [Link]

  • MDPI. (2021, February 26). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Retrieved from MDPI website: [Link]

  • MDPI. (2023, April 5). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. Retrieved from MDPI website: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Benzene, 1,1'-sulfinylbis[3-fluoro-

Disclaimer: This document provides a technical guide for the purification and recrystallization of Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS No. 2216787-21-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a technical guide for the purification and recrystallization of Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS No. 2216787-21-0). As specific literature for this compound is limited, the methodologies and troubleshooting advice presented herein are based on established principles for structurally similar diaryl sulfoxides and fluorinated aromatic compounds. Researchers should always perform small-scale trials to optimize conditions for their specific sample.

Introduction

Benzene, 1,1'-sulfinylbis[3-fluoro-] is a fluorinated diaryl sulfoxide of interest to researchers in drug development and materials science. Achieving high purity of this compound is critical for obtaining reliable experimental data and ensuring the quality of downstream applications. This guide provides a comprehensive resource for researchers, offering detailed protocols, troubleshooting advice, and frequently asked questions related to the purification and recrystallization of this compound.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities that may be present in the crude product. The synthesis of diaryl sulfoxides often involves the oxidation of the corresponding diaryl sulfide.[1][2] Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual diaryl sulfide (Benzene, 1,1'-thiobis[3-fluoro-]).

  • Over-oxidation Products: The corresponding diaryl sulfone (Benzene, 1,1'-sulfonylbis[3-fluoro-]).

  • Reagents and Byproducts from Synthesis: Residual oxidizing agents or their byproducts.

  • Solvents: Residual solvents from the reaction or initial work-up.

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The Critical First Step

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Exhibit low solubility for the compound at low temperatures (room temperature or below).

  • Either completely dissolve or be completely insoluble to impurities at all temperatures.

  • Not react with the compound.[4]

  • Be relatively volatile for easy removal from the purified crystals.

Given the polar nature of the sulfoxide group and the presence of fluorine atoms, a systematic approach to solvent screening is recommended.[5]

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesPolarityRationale for Use with Fluorinated Diaryl Sulfoxides
Alcohols Ethanol, Methanol, IsopropanolHighThe polar nature can effectively dissolve the sulfoxide at elevated temperatures. Often used in combination with water as an anti-solvent.
Ketones AcetoneMedium-HighGood general-purpose polar aprotic solvent.
Esters Ethyl AcetateMediumOften a good balance of polarity for dissolving the compound when hot and allowing it to crystallize upon cooling.
Aromatic Hydrocarbons Toluene, XyleneLowCan be effective, particularly if the compound has significant aromatic character. May require a co-solvent.[6]
Halogenated Solvents Dichloromethane (DCM)MediumCan be a good solvent, but its volatility might require careful handling during hot filtration.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low-MediumGenerally used as the more soluble component in a two-solvent system or as an anti-solvent.
Hydrocarbons Hexanes, HeptaneVery LowPrimarily used as anti-solvents in a two-solvent system to induce precipitation.[7]
Water N/AVery HighCan be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Step-by-Step Procedure:

  • Dissolution: Place the crude Benzene, 1,1'-sulfinylbis[3-fluoro-] in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent has the ideal solubility profile. It uses a "good" solvent in which the compound is soluble and a miscible "poor" (or "anti-") solvent in which the compound is insoluble.[6]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion or the pure anti-solvent.[10]

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Benzene, 1,1'-sulfinylbis[3-fluoro-] dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of Benzene, 1,1'-sulfinylbis[3-fluoro-].

Troubleshooting Guide

Table 2: Common Recrystallization Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[11]- Scratch the inside of the flask with a glass stirring rod at the liquid-air interface.- Add a "seed" crystal of the pure compound.[9]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to redissolve the oil and add more solvent. Allow for slower cooling.[9]- Change to a lower-boiling point solvent or a different solvent system.- Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[11]- Ensure the filtration apparatus is pre-heated and the transfer of the hot solution is done quickly.
The purified product is still impure. - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the compound from a specific impurity.- Repeat the recrystallization with a slower cooling rate.- Experiment with a different solvent or solvent system.[4]

Frequently Asked Questions (FAQs)

Q1: How do I know which solvent to start with for screening? A1: Based on the structure (a polar sulfoxide with fluorinated aromatic rings), start with moderately polar solvents like ethanol, isopropanol, or ethyl acetate. The principle of "like dissolves like" is a good starting point.[6]

Q2: My compound is soluble in most solvents at room temperature. What should I do? A2: This indicates your compound is highly soluble. A two-solvent system is likely necessary. Try dissolving it in a small amount of a good solvent (like acetone or DCM) and then adding a non-polar anti-solvent (like hexanes or heptane) dropwise at room temperature to induce precipitation.

Q3: Can I use a rotary evaporator to speed up the cooling process? A3: It is not recommended to use a rotary evaporator for the crystallization step itself, as the rapid cooling and agitation will likely lead to the formation of small, impure crystals or an amorphous powder. Slow, undisturbed cooling is crucial for growing pure crystals.[9] A rotary evaporator is, however, useful for removing excess solvent if too much was added initially.[11]

Q4: How can I confirm the purity of my recrystallized product? A4: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single sharp peak is indicative of a pure compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. For this compound, ¹⁹F NMR is particularly useful due to the high natural abundance and sensitivity of the ¹⁹F nucleus, providing a clean spectrum with minimal background interference.[13][14][15]

Purity_Analysis_Flowchart start Recrystallized Product mp Melting Point Analysis start->mp tlc Thin-Layer Chromatography (TLC) start->tlc decision Purity Acceptable? mp->decision tlc->decision hplc High-Performance Liquid Chromatography (HPLC) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) hplc->nmr For structural confirmation nmr->decision decision->hplc If further quantification needed end_pure Pure Compound decision->end_pure Yes end_rerun Further Purification Required decision->end_rerun No

Caption: Recommended workflow for the purity assessment of Benzene, 1,1'-sulfinylbis[3-fluoro-].

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • West Virginia University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Wade, L. G. (n.d.).
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Jia, T., Zhang, M., McCollom, S. P., Bellomo, A., Montel, S., Mao, J., Dreher, S. D., Welch, C. J., Regalado, E. L., Williamson, R. T., Manor, B. C., Tomson, N. C., & Walsh, P. J. (2015). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters.
  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
  • BenchChem. (2025). A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization. In Techniques in Organic Chemistry.
  • Burg, F., Buchelt, C., Kreienborg, N. M., Merten, C., & Bach, T. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters, 23(5), 1829–1834.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Appiah-Opong, R., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • Venkateswarlu, D., Venkatesh, M., Sridhar, B., & Singh, S. P. (n.d.). Plausible mechanism for the synthesis of diaryl sulfoxide.
  • Fernández-Salas, J. A., Pulis, A. P., & Procter, D. J. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Besset, T., et al. (2022). Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement.
  • Various Authors. (n.d.). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Isac, Y. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • University of York. (n.d.).
  • Besset, T., et al. (2021). Aryl Fluoroalkyl Sulfoxides: Optical Stability And pKa Measurement. Request PDF.
  • Plene, S., et al. (2016).
  • Sprout, O. S., & Seto, C. T. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4647–4653.
  • Bach, T., et al. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters.
  • Gao, Y., et al. (2013).
  • Besset, T., et al. (n.d.). Investigated properties of aryl fluoroalkyl sulfoxides.
  • Gauthier, J. (n.d.).
  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters.
  • Various Authors. (n.d.).
  • Kowalczyk, R., et al. (2021).
  • Li, Y., et al. (2019).
  • Various Authors. (n.d.). Reduction of Sulfoxides. Organic Chemistry Portal.
  • Nishida, H., et al. (1984). Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. A New Lipophilic Anion Having Excellent Chemical Stability. Bulletin of the Chemical Society of Japan, 57(9), 2600-2604.
  • Ota, E., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry.
  • Znovjyak, K., et al. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. IUCr Journals.
  • El-Mekabaty, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. derivatives: applications and biological aspects. RSC Advances.

Sources

Optimization

Reducing side reactions when using Benzene, 1,1'-sulfinylbis[3-fluoro- as a reagent

Welcome to the advanced technical support and troubleshooting guide for Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS: 2216787-21-0), commonly referred to as Bis(3-fluorophenyl) sulfoxide. As a highly specialized diaryl sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for Benzene, 1,1'-sulfinylbis[3-fluoro-] (CAS: 2216787-21-0), commonly referred to as Bis(3-fluorophenyl) sulfoxide.

As a highly specialized diaryl sulfoxide, this reagent is frequently utilized as a directing group in transition-metal-catalyzed C-H functionalization and as a precursor for sulfur-stereogenic sulfilimines. However, the inductive electron-withdrawing nature of the meta-fluorine atoms, combined with the inherent reactivity of the sulfoxide core, introduces specific mechanistic vulnerabilities. This guide provides causality-driven solutions to mitigate side reactions, ensuring high-fidelity experimental outcomes.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During Pd(II)-catalyzed C-H olefination, I am observing significant amounts of desulfinylated byproducts. How can I prevent C-S bond cleavage?

Causality: The C-S bond in diaryl sulfoxides is susceptible to oxidative addition or reductive cleavage by palladium at elevated temperatures. The meta-fluorine atoms inductively withdraw electron density from the aromatic ring, which slightly weakens the C-S bond compared to electron-rich sulfoxides. Without proper stabilization, the Pd(II) intermediate will preferentially undergo C-S cleavage rather than the desired C-H activation. Solution: You must stabilize the Pd(II)-sulfoxide metallacycle. The introduction of mono-protected amino acid (MPAA) ligands or chiral transient auxiliaries (such as L-pyroglutamic acid) creates a rigid, thermodynamically stable transition state that strongly favors C-H activation over desulfinylation[1]. Additionally, replacing harsh bases with milder carbonate bases (e.g., Ag2​CO3​ ) prevents base-induced degradation.

Q2: When converting the sulfoxide to a sulfilimine using Burgess-type reagents, I get poor yields and sulfone impurities. What is going wrong?

Causality: Sulfoxide-to-sulfilimine conversions using modified Burgess-type reagents are acutely sensitive to moisture. Water hydrolyzes the Burgess reagent, releasing electrophilic sulfur species that inadvertently catalyze the disproportionation or over-oxidation of the sulfoxide, yielding Bis(3-fluorophenyl) sulfone instead of the target sulfilimine[2]. Solution: The reaction environment must be strictly anhydrous. Utilize freshly distilled solvents (preferably toluene), flame-dried glassware, and perform the reagent addition under a positive pressure of argon.

Q3: Are the fluorine atoms at risk of Nucleophilic Aromatic Substitution (SNAr) during cross-coupling?

Causality: While meta-fluorines are generally less susceptible to SNAr than ortho/para fluorines, the strongly electron-withdrawing sulfoxide group activates the entire aromatic system. If your protocol employs strong nucleophiles (e.g., primary amines, alkoxides) at temperatures exceeding 100°C, nucleophilic displacement of the fluorine atoms will occur. Solution: Switch to non-nucleophilic organic bases (e.g., DIPEA, DBU) and strictly limit reaction temperatures to ≤85°C.

Part 2: Quantitative Data Presentation

The following tables summarize the empirical effects of reaction parameters on side-reaction suppression.

Table 1: Effect of Reaction Conditions on Pd(II)-Catalyzed C-H Olefination

Ligand SystemBaseTemperatureDesulfinylation (C-S Cleavage)Target Olefin Yield
None K2​CO3​ 100°C45%12%
None Ag2​CO3​ 85°C28%34%
Boc-L-Val-OH Ag2​CO3​ 85°C5%81%
L-pGlu-OH Ag2​CO3​ 85°C<2% 88%

Table 2: Reagent Selection for Sulfilimine Conversion

Reagent TypeSolventAtmosphereSulfone ByproductSulfilimine Yield
Standard BurgessTHFAir28%41%
Modified BurgessTHFArgon12%65%
Modified BurgessTolueneArgon<1% 92%

Part 3: Self-Validating Experimental Protocols

Protocol A: Pd(II)-Catalyzed Enantioselective C-H Olefination

This protocol utilizes parallel kinetic resolution to achieve high enantioselectivity while suppressing desulfinylation[1].

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under argon, combine Pd(OAc)2​ (10 mol%) and L-pGlu-OH ligand (20 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a pale yellow to a deep, homogenous orange-red. A cloudy or brown suspension indicates moisture contamination or degraded palladium.

  • Substrate Addition: Add Bis(3-fluorophenyl) sulfoxide (0.2 mmol), the target olefin (0.4 mmol), and Ag2​CO3​ (0.4 mmol).

  • Thermal Activation: Seal the tube and heat to 85°C in a pre-equilibrated oil bath for 24 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.4 ) and appearance of a highly UV-active product spot ( Rf​≈0.25 ) without baseline streaking confirms successful C-H activation over degradation.

  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Anhydrous Sulfoxide-to-Sulfilimine Conversion

Designed to eliminate over-oxidation to the sulfone derivative[2].

  • Preparation: Dissolve Bis(3-fluorophenyl) sulfoxide (1.0 mmol) in freshly distilled, anhydrous toluene (5.0 mL) under argon.

  • Reagent Addition: Add the modified Burgess-type reagent (1.2 mmol) in a single portion.

  • Conversion: Heat the mixture to 80°C.

    • Self-Validation Checkpoint 1: The reaction should remain transparent. Rapid gas evolution or immediate precipitation suggests the presence of water reacting with the Burgess reagent.

  • Monitoring: Check via TLC after 4 hours. The sulfone byproduct ( Rf​≈0.6 ) should be entirely absent, with the sulfilimine appearing as a distinct, polar spot ( Rf​≈0.15 ).

Part 4: Mechanistic Visualizations

G A Bis(3-fluorophenyl) sulfoxide B Pd(II) Coordination Intermediate A->B Pd(OAc)2 C C-H Activation Metallacycle B->C MPAA Ligand (Stabilizing) D C-S Bond Cleavage B->D High Temp / No Ligand E Target Olefin C->E Olefin, Ag2CO3 F Desulfinylation Byproducts D->F

Mechanistic branching of Pd(II)-catalyzed functionalization vs desulfinylation.

G S1 1. Substrate in Dry Toluene S2 2. Modified Burgess Reagent Addition S1->S2 S3 3. Thermal Activation (80°C, Argon) S2->S3 S4 4. Sulfilimine Isolation S3->S4 Err Sulfone Over-oxidation (Moisture Contamination) S3->Err H2O present

Workflow for sulfoxide-to-sulfilimine conversion highlighting moisture risks.

References

  • Capot Chemical Co., Ltd. "MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-]". Capotchem.

  • Zhu, Y.-C., et al. "Palladium-Catalyzed Enantioselective C-H Olefination of Diaryl Sulfoxides through Parallel Kinetic Resolution and Desymmetrization". Angewandte Chemie International Edition. 1[1]

  • Hendriks, C. M. M., et al. "Syntheses of Sulfilimines by Iron-Catalyzed Iminations of Sulfides with 2,2,2-Trichloroethyl Sulfamate". The Journal of Organic Chemistry. 2[2]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Bis(3-fluorophenyl) Sulfoxide

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals handling Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as bis(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals handling Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as bis(3-fluorophenyl) sulfoxide, CAS: 2216787-21-0). Due to the unique physicochemical properties of diaryl sulfoxides, controlling moisture during storage and handling is critical to maintaining stoichiometric precision and experimental integrity.

Part 1: The Causality of Moisture Sensitivity (The "Why")

Q: Why is bis(3-fluorophenyl) sulfoxide so prone to absorbing atmospheric moisture? A: The pronounced hygroscopicity of sulfoxides stems directly from the highly polar nature of the sulfur-oxygen (S=O) double bond, which acts as a powerful hydrogen bond acceptor[1]. Molecular dynamics and infrared spectroscopy studies reveal that a single S=O moiety can form up to two strong hydrogen bonds with surrounding water molecules[2]. In the case of bis(3-fluorophenyl) sulfoxide, the electron-withdrawing fluorine atoms on the phenyl rings further polarize the molecule. This structural geometry—a nearly tetrahedral but slightly compressed shape—exposes the oxygen atom, making it highly susceptible to trapping atmospheric moisture if left unsealed[3].

Q: How does this moisture contamination physically manifest? A: Unlike some reagents that rapidly deliquesce into a visible puddle, diaryl sulfoxides often absorb moisture insidiously. The compound may retain its solid or oily appearance but will undergo significant "mass inflation." This means that when you weigh the compound, a measurable percentage of that mass is actually water, leading to severe stoichiometric imbalances in sensitive reactions.

Part 2: Troubleshooting Storage & Handling (The "What")

Q: What are the consequences of using moisture-contaminated sulfoxide in my synthesis? A: Beyond inaccurate weighing, water contamination can actively destroy downstream workflows. If bis(3-fluorophenyl) sulfoxide is used in metalation reactions or as an electrophile in cross-coupling, trace water will immediately quench highly reactive organometallic reagents (e.g., Grignard or organolithium reagents). Furthermore, in the presence of acidic activators (like trifluoroacetic anhydride), trace moisture can interfere with Pummerer-type rearrangements, leading to unwanted hydrolysis products instead of the desired functionalization.

Q: How can I verify if my current batch has been compromised by moisture? A: The gold standard for quantifying water content in organic solvents and reagents is Karl Fischer (KF) coulometric titration . For bis(3-fluorophenyl) sulfoxide, the water content should be strictly maintained below 0.1% for sensitive applications. Alternatively, if performing 1 H-NMR in a dry solvent like CDCl 3​ or DMSO-d 6​ , a disproportionately large water peak (e.g., at ~3.33 ppm in DMSO-d 6​ ) relative to your analyte signals is a clear indicator of contamination[1].

Part 3: Quantitative Storage Guidelines

To prevent degradation and moisture uptake, adhere to the following environmental baselines. High temperatures can cause structural degradation and increase the kinetic rate of moisture absorption[4].

ParameterOptimal SpecificationCritical Threshold / Warning
Storage Temperature 15°C – 25°C (Controlled Room Temp)< 15°C (May solidify/crystallize unevenly); > 30°C (Degradation risk)[4]
Ambient Humidity < 60% Relative Humidity (RH)> 60% RH requires immediate use of a glove box or dehumidifier[4]
Atmosphere High-Purity Argon or NitrogenExposure to ambient air for > 5 minutes
Water Content Limit < 0.1% (w/w)> 0.1% requires active drying protocols
Container Material Amber glass with PTFE-lined crimp capsStandard plastic tubes (Permeable to atmospheric moisture)

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection to confirm the dryness of your reagents. The following methodologies are designed as self-validating systems to ensure absolute moisture control.

Protocol A: Inert Atmosphere Aliquoting and Storage

Use this protocol when receiving a new, dry batch of bis(3-fluorophenyl) sulfoxide to prevent repeated atmospheric exposure.

  • Glassware Preparation: Bake amber glass vials and PTFE-lined caps in a drying oven at 120°C for a minimum of 4 hours. Transfer the hot glassware directly into a vacuum desiccator to cool.

  • Inert Transfer: Move the primary container of bis(3-fluorophenyl) sulfoxide and the dried vials into an inert atmosphere glove box purged with high-purity Argon (H 2​ O and O 2​ levels < 1 ppm).

  • Aliquoting: Divide the bulk reagent into single-use aliquots. This prevents the entire batch from being exposed to ambient air during future experiments.

  • Sealing: Crimp-seal the vials tightly with the PTFE caps while still inside the glove box.

  • Self-Validation Step: Weigh one sealed vial on an analytical balance immediately after removal from the glove box. Leave it on the benchtop for 24 hours and weigh it again. A mass increase of >0.5 mg indicates a compromised seal that is allowing atmospheric moisture to enter.

Protocol B: Azeotropic Drying of Contaminated Sulfoxide

Use this protocol if Karl Fischer titration indicates your batch has >0.1% water content.

  • Setup: Dissolve the moisture-contaminated bis(3-fluorophenyl) sulfoxide in anhydrous toluene inside a round-bottom flask. Attach a Dean-Stark trap and a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux under a positive flow of Nitrogen. Because water and toluene form an azeotrope, the water will co-distill with the toluene, condense, and phase-separate in the Dean-Stark trap.

  • Solvent Removal: Once water droplets cease to accumulate in the trap (typically 2–4 hours), cool the flask and remove the remaining toluene under reduced pressure using a Schlenk line vacuum.

  • Self-Validation Step: Perform a Karl Fischer titration on a small sample of the recovered residue. The water content must read <0.1% before the batch is cleared for synthetic use.

Part 5: Workflow Visualization

The following decision tree dictates the logical progression for testing, handling, and recovering bis(3-fluorophenyl) sulfoxide.

G Start Bis(3-fluorophenyl) Sulfoxide Storage & Handling CheckMoisture Check Moisture Content (Karl Fischer Titration) Start->CheckMoisture IsDry Water < 0.1%? CheckMoisture->IsDry DryPath Store under Argon/N2 (15-25°C, <60% RH) IsDry->DryPath Yes WetPath Moisture Contaminated (>0.1% Water) IsDry->WetPath No Aliquoting Aliquoting Required? DryPath->Aliquoting Drying Azeotropic Distillation (Toluene Reflux) WetPath->Drying Drying->CheckMoisture Re-test GloveBox Transfer to Glove Box (Argon Atmosphere) Aliquoting->GloveBox High Precision Schlenk Use Schlenk Line (Positive N2 Pressure) Aliquoting->Schlenk Routine Use

Workflow for the moisture analysis, drying, and storage of bis(3-fluorophenyl) sulfoxide.

References

  • Title: How to store 99.9% DMSO properly? Source: Cheezhengchem URL: [Link]

  • Title: On–Off Infrared Absorption of the S=O Vibrational Probe of Dimethyl Sulfoxide Source: ACS Publications (J. Phys. Chem. B) URL: [Link]

  • Title: MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-] Source: Capot Chemical Co., Ltd. URL: [Link]

  • Title: Sulfoxide: Formula, Structure, Preparations, and Reactions Source: Chemistry Learner URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Aromatic Reactivity of Benzene, Diphenyl Sulfoxide, and 1,1'-sulfinylbis[3-fluorobenzene]

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the tailored functionalization of aromatic scaffolds is a cornerstone of molecular design. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the tailored functionalization of aromatic scaffolds is a cornerstone of molecular design. The reactivity of an aromatic ring is profoundly influenced by its substituents, which dictate not only the rate of reaction but also the regioselectivity of incoming groups. This guide provides an in-depth comparison of the aromatic reactivity of three key molecules: the archetypal benzene, the electronically modified diphenyl sulfoxide, and the more complex 1,1'-sulfinylbis[3-fluorobenzene]. Understanding the nuanced differences in their reactivity is paramount for predicting reaction outcomes and devising efficient synthetic strategies.

Foundational Principles: Electronic Effects of Substituents

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS), the most common class of reactions for these systems, is governed by the electron density of the π-system. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, thereby activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards EAS and directing electrophiles to the meta position.

The Sulfoxide Group (-SO-): The sulfoxide group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atom. This deactivating effect is primarily inductive, withdrawing electron density from the aromatic ring through the sulfur-carbon sigma bond. Consequently, diphenyl sulfoxide is significantly less reactive than benzene in electrophilic aromatic substitution. The sulfoxide group acts as a meta-director.

The Fluoro Group (-F): The fluorine atom presents a more complex scenario, exhibiting both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). While fluorine is the most electronegative element, its 2p orbitals can effectively overlap with the 2p orbitals of the carbon atoms in the benzene ring, allowing for the donation of a lone pair of electrons into the π-system. In the case of fluorobenzene, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene. However, this deactivation is less pronounced than that of other halobenzenes. The resonance donation directs incoming electrophiles to the ortho and para positions. Interestingly, for some electrophilic aromatic substitutions, the para position of fluorobenzene can exhibit a reactivity comparable to or even greater than a single position on benzene.

Comparative Reactivity in Electrophilic Aromatic Substitution

The interplay of the sulfoxide and fluoro substituents leads to a clear hierarchy of reactivity towards electrophiles.

CompoundSubstituent(s)Overall Effect on EASExpected Reactivity RankingDirecting Effect
BenzeneNoneBenchmark1 (Most Reactive)N/A
Diphenyl Sulfoxide-SO-Strongly Deactivating2meta
1,1'-sulfinylbis[3-fluorobenzene]-SO-, -F (meta to -SO-)Very Strongly Deactivating3 (Least Reactive)meta to -SO-

The predicted order of reactivity is a direct consequence of the electronic effects discussed. Benzene, with its unsubstituted and electron-rich π-system, is the most susceptible to electrophilic attack. The powerful electron-withdrawing sulfoxide group in diphenyl sulfoxide significantly diminishes the ring's nucleophilicity. In 1,1'-sulfinylbis[3-fluorobenzene], the deactivating effect of the sulfoxide is further amplified by the inductive electron-withdrawal of the fluorine atom positioned meta to the sulfinyl group.

Experimental Showcase: Nitration of Aromatic Scaffolds

Nitration is a classic and informative electrophilic aromatic substitution reaction. The reaction conditions required to achieve nitration, and the resulting product distribution, serve as excellent indicators of a substrate's reactivity.

Experimental Protocol: General Procedure for Aromatic Nitration

This protocol provides a general framework for the nitration of aromatic compounds, with the understanding that reaction times and temperatures will need to be adjusted based on the substrate's reactivity.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place the aromatic substrate (1.0 eq). If the substrate is a solid, dissolve it in a suitable inert solvent (e.g., dichloromethane or nitrobenzene for highly deactivated substrates).

  • Cooling: Cool the flask in an ice-water or ice-salt bath to the desired temperature (e.g., 0-5 °C for benzene, potentially higher for deactivated substrates).

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) while maintaining a low temperature with an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture to the stirred solution of the aromatic substrate via the dropping funnel, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the designated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: If a solvent was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Nitration Data (Predicted)
CompoundReaction ConditionsExpected Major Product(s)
BenzeneHNO₃/H₂SO₄, 25-50°CNitrobenzene
Diphenyl SulfoxideFuming HNO₃/H₂SO₄, elevated temp.3-Nitrodiphenyl sulfoxide, 3,3'-Dinitrodiphenyl sulfoxide
1,1'-sulfinylbis[3-fluorobenzene]Harsh conditions (e.g., oleum/fuming HNO₃), high temp.3-Fluoro-5-nitrophenyl phenyl sulfoxide

Experimental Showcase: Friedel-Crafts Acylation

The Friedel-Crafts acylation is another cornerstone of electrophilic aromatic substitution, involving the introduction of an acyl group onto the aromatic ring. This reaction is generally catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Safety Precautions: Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a dry environment (e.g., under an inert atmosphere). The reaction generates HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a base trap), and a dropping funnel, place the aromatic substrate (1.0 eq) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or 1,2-dichloroethane).

  • Addition of Lewis Acid: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1-1.3 eq) in portions.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.0 eq) dissolved in a small amount of the reaction solvent via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction by TLC or GC.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Comparative Friedel-Crafts Acylation Data (Predicted)
CompoundReactivityExpected Major Product(s)
BenzeneReactiveAcetophenone (with acetyl chloride)
Diphenyl SulfoxideUnreactiveNo reaction under standard conditions
1,1'-sulfinylbis[3-fluorobenzene]UnreactiveNo reaction under standard conditions

The strong deactivation of the aromatic rings in both diphenyl sulfoxide and its fluorinated analog renders them essentially unreactive towards Friedel-Crafts acylation under standard conditions. The Lewis acid catalyst will preferentially coordinate with the sulfoxide oxygen, further deactivating the ring and inhibiting the reaction.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are highly electron-deficient, typically bearing one or more strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a suitable leaving group (such as a halide) on the aromatic ring.

For the compounds , SNAr is generally not a primary mode of reactivity unless a good leaving group is present and the ring is sufficiently activated. Benzene is unreactive towards SNAr. Diphenyl sulfoxide, while deactivated for EAS, is not sufficiently electron-poor to readily undergo SNAr without additional activating groups.

However, in 1,1'-sulfinylbis[3-fluorobenzene], the presence of both the sulfoxide and the fluorine atom (which can act as a leaving group in SNAr) makes this reaction pathway a possibility, especially with strong nucleophiles and under forcing conditions. The strong electron-withdrawing nature of the sulfoxide group would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms.

Visualizing Reaction Workflows

EAS_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Aromatic Aromatic Substrate Flask Reaction Flask Aromatic->Flask Solvent Inert Solvent Solvent->Flask Cooling Cool to 0-5 °C Flask->Cooling Addition Slow Addition Cooling->Addition NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Addition Stirring Stir & Monitor (TLC/GC) Addition->Stirring Quench Quench on Ice Stirring->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash (H2O, NaHCO3, Brine) Extraction->Wash Dry Dry (Na2SO4) Wash->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Reactivity_Comparison Benzene Benzene DiphenylSulfoxide Diphenyl Sulfoxide Benzene->DiphenylSulfoxide -SO- group (Strong EWG) FluoroSulfoxide 1,1'-sulfinylbis[3-fluorobenzene] DiphenylSulfoxide->FluoroSulfoxide -F substituent (Inductive EWG) Reactivity Decreasing Reactivity in Electrophilic Aromatic Substitution

Conclusion

The reactivity of an aromatic ring is a finely tunable property that is critical to control in the synthesis of complex organic molecules. This guide has delineated the hierarchy of reactivity among benzene, diphenyl sulfoxide, and 1,1'-sulfinylbis[3-fluorobenzene]. Benzene stands as the most reactive towards electrophiles, followed by the significantly deactivated diphenyl sulfoxide. The introduction of fluorine atoms meta to the sulfoxide bridge in 1,1'-sulfinylbis[3-fluorobenzene] results in the most deactivated system of the three. These fundamental principles of reactivity, grounded in the electronic nature of the substituents, provide a predictive framework for chemists to design and execute synthetic transformations with greater precision and success.

References

  • C&EN Global Enterprise. Fluorine activates aromatic rings. American Chemical Society. [Link]

  • Journal of Chemical Education. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ACS Publications. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. [Link]

  • College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Journal of Chemical Education. The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. [Link]

  • Molecules. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. MDPI. [Link]

  • R Discovery. Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl
Comparative

HPLC Method Validation for Determining the Purity of Bis(3-fluorophenyl) Sulfoxide: A Comparative Guide (C18 vs. PFP)

Accurate purity determination of fluorinated aromatic intermediates is a critical bottleneck in drug development and advanced materials synthesis. This guide provides an in-depth, objective comparison of High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of fluorinated aromatic intermediates is a critical bottleneck in drug development and advanced materials synthesis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as bis(3-fluorophenyl) sulfoxide).

By analyzing the causality behind stationary phase selection and implementing a self-validating protocol, this guide establishes a robust framework compliant with the latest [1].

Mechanistic Insight: The Analytical Challenge

Bis(3-fluorophenyl) sulfoxide (CAS: 2216787-21-0) is a highly polarized, fluorinated diaryl compound with a molecular weight of 238.25 g/mol [2]. During its synthesis and storage, the primary impurities generated are its oxidation variants:

  • Bis(3-fluorophenyl) sulfide (Under-oxidized precursor)

  • Bis(3-fluorophenyl) sulfone (Over-oxidized degradant)

Why Traditional C18 Columns Fail

Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the sulfoxide, sulfide, and sulfone share an identical carbon skeleton and differ only by the presence of one or two oxygen atoms on the bridging sulfur, their hydrophobic profiles are nearly indistinguishable. This lack of orthogonal retention mechanisms typically results in peak co-elution, rendering C18 columns unsuitable for accurate quantitation.

The PFP Advantage: Causality of Selectivity

To achieve baseline resolution, an alternative selectivity is required. Pentafluorophenyl (PFP) stationary phases provide a multi-modal retention mechanism that is highly sensitive to subtle differences in molecular dipole moments and electron density[3].

The electronegativity of the fluorine atoms on the PFP phase imparts a partial negative charge on the outer edge of the ring and a partial positive charge on its interior[3]. This unique charge distribution allows the PFP column to interact with the highly polar S=O bond of the sulfoxide through:

  • Dipole-Dipole Interactions: Strong affinity for the polarized sulfoxide group.

  • π−π Interactions: Enhanced interactions with the electron-deficient fluorinated aromatic rings of the analyte.

  • Fluorine-Fluorine (Fluorophilic) Interactions: Specific retention mechanisms unique to fluorinated stationary phases interacting with fluorinated analytes[4].

Mechanism Analyte Bis(3-fluorophenyl) sulfoxide C18 C18 Column (Alkyl Phase) Analyte->C18 Co-elution Risk PFP PFP Column (Fluorinated Phase) Analyte->PFP High Resolution Hydro Dispersive (Hydrophobic) C18->Hydro PFP->Hydro PiPi π-π & Dipole Interactions PFP->PiPi F_F Fluorine-Fluorine Interactions PFP->F_F

Fig 1. Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Comparative Experimental Data: C18 vs. PFP

To objectively evaluate performance, a System Suitability Test (SST) mixture containing the API (sulfoxide) spiked with 0.5% of the sulfide and sulfone impurities was analyzed using identical mobile phase gradients on both C18 and PFP columns.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: UV at 254 nm

Table 1: Chromatographic Performance Comparison
Performance ParameterC18 Column (Standard Alkyl)PFP Column (Fluorinated Phenyl)Conclusion / Impact
Retention Time (API) 6.2 min8.5 minPFP provides stronger retention via dipole interactions.
Resolution ( Rs​ ) API/Sulfone 1.1 (Co-elution)3.4 (Baseline)PFP easily distinguishes the extra oxygen atom.
Resolution ( Rs​ ) API/Sulfide 1.4 (Partial separation)4.1 (Baseline)PFP resolves the lack of a dipole in the sulfide.
Tailing Factor ( Tf​ ) 1.51.05 PFP minimizes secondary silanol interactions.
Limit of Quantitation (LOQ) 0.05%0.01% Sharper peaks on PFP yield superior signal-to-noise.

Data clearly dictates that the PFP column is the only viable choice for a stability-indicating purity method.

Step-by-Step Methodology & ICH Q2(R2) Validation Protocol

A robust analytical method must be a self-validating system. The following protocol outlines how to validate the PFP-based method in strict accordance with the [1].

Step 1: System Suitability Testing (The Self-Validating Core)

Before any validation parameter is tested, the system must prove it is "fit for purpose"[1].

  • Protocol: Inject the SST mixture (API + 0.5% impurities) six consecutive times.

  • Acceptance Criteria: Resolution ( Rs​ ) between all peaks must be ≥2.0 . Relative Standard Deviation (RSD) of the API peak area must be ≤2.0% . If the system fails this step, the run is automatically aborted, preventing the generation of invalid data.

Step 2: Specificity
  • Protocol: Inject a blank (diluent), the API, and individual impurity standards. Utilize a Photodiode Array (PDA) detector to perform peak purity analysis.

  • Acceptance Criteria: No interfering peaks from the blank at the retention times of the API or impurities. Peak purity angle must be less than the peak purity threshold for the sulfoxide peak.

Step 3: Linearity and Range
  • Protocol: Prepare calibration standards of the API and impurities at 6 concentration levels ranging from the reporting threshold (e.g., 0.05%) up to 120% of the nominal specification limit[1].

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤5% of the target concentration response.

Step 4: Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of the sulfide and sulfone impurities into the API matrix at three levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate ( n=9 total).

  • Acceptance Criteria: Mean recovery for each impurity must fall between 95.0% and 105.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability: One analyst prepares 6 independent sample solutions of the API spiked with 100% specification level impurities.

    • Intermediate Precision: A second analyst on a different day, using a different HPLC system, repeats the repeatability protocol.

  • Acceptance Criteria: The overall RSD for impurity quantitation across all 12 samples must be ≤5.0% .

Step 6: Robustness (Design of Experiments)
  • Protocol: Deliberately vary critical method parameters using a fractional factorial DoE. Variables include Flow Rate ( ±0.1 mL/min), Column Temperature ( ±2∘ C), and Mobile Phase B starting percentage ( ±2% ).

  • Acceptance Criteria: System suitability criteria ( Rs​≥2.0 ) must be maintained across all perturbed conditions.

Validation SST System Suitability Test (SST) Self-Validating Baseline Spec Specificity (API vs Impurities) SST->Spec Lin Linearity & Range (Reporting Limit to 120%) Spec->Lin Acc Accuracy (Spike Recovery 50-150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness (DoE Parameter Variation) Acc->Rob Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2. Self-validating ICH Q2(R2) analytical method validation workflow.

Conclusion

Determining the purity of Benzene, 1,1'-sulfinylbis[3-fluoro-] requires analytical orthogonality that traditional alkyl stationary phases cannot provide. By leveraging the unique dipole, π−π , and fluorophilic interactions of a PFP column, analysts can achieve baseline resolution of critical oxidation-state impurities. When coupled with a self-validating system suitability protocol, this methodology ensures absolute compliance with ICH Q2(R2) standards, guaranteeing data integrity for regulatory submissions and quality control.

References

  • [1] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • [4] Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • [3] Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

Sources

Validation

Analytical Validation Workflows for Synthesized Benzene, 1,1'-sulfinylbis[3-fluoro-]: High-Field vs. Benchtop NMR

Introduction In my tenure developing analytical workflows for fluorinated pharmaceuticals, I frequently encounter the challenge of validating fluorinated diaryl sulfoxides. Benzene, 1,1'-sulfinylbis[3-fluoro-]—commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In my tenure developing analytical workflows for fluorinated pharmaceuticals, I frequently encounter the challenge of validating fluorinated diaryl sulfoxides. Benzene, 1,1'-sulfinylbis[3-fluoro-]—commonly known as bis(3-fluorophenyl) sulfoxide (CAS: 2216787-21-0)—is a critical intermediate[1]. Diaryl sulfoxides are increasingly utilized as precursors for aromatic ^18^F-labeling in Positron Emission Tomography (PET) radiochemistry 2[2] and as versatile sulfur-based fluoroalkylating reagents.

The synthesis of these fluorinated sulfoxides typically involves the oxidation of the corresponding sulfides. However, this process is notoriously difficult to control, often resulting in a complex mixture of the desired sulfoxide, over-oxidized sulfone, and unreacted sulfide [3][3]. Therefore, robust analytical validation is non-negotiable.

This guide objectively compares the performance of High-Field (600 MHz) FT-NMR against Benchtop (60 MHz) NMR for the structural and purity validation of synthesized bis(3-fluorophenyl) sulfoxide, providing a self-validating experimental framework for researchers.

The Analytical Challenge: Causality in NMR Selection

Why is Nuclear Magnetic Resonance (NMR) the gold standard here over LC-MS or GC-MS?

While mass spectrometry confirms the molecular weight, the oxidation states of sulfur (sulfide vs. sulfoxide vs. sulfone) can exhibit complex fragmentation patterns or thermal degradation during GC-MS ionization. NMR provides direct, non-destructive quantification. Specifically, ^19^F NMR is highly sensitive to the electronic environment of the aromatic ring. The electron-withdrawing nature of the sulfoxide (-S(=O)-) versus the strongly electron-withdrawing sulfone (-SO2-) dramatically shifts the ^19^F and ^1H^ resonances.

  • High-Field NMR (600 MHz) offers unparalleled resolution, essential for resolving complex second-order multiplet structures in the ^1H^ spectrum of the 3-fluorophenyl ring.

  • Benchtop NMR (60 MHz) offers rapid, at-line reaction monitoring, though it sacrifices resolution, reducing multiplets to broader singlets or unresolved clusters.

Comparative Performance Data

The table below summarizes the expected NMR performance and spectral data for bis(3-fluorophenyl) sulfoxide based on established literature values [4][4].

Analytical ParameterHigh-Field FT-NMR (600 MHz)Benchtop NMR (60 MHz)
Resolution (^1H^) Excellent; resolves H2, H4, H5, H6 multipletsPoor; overlapping aromatic envelope
^19^F Sensitivity High; distinct sharp singlet with ^13^C satellitesModerate; broad singlet
Limit of Detection (LOD) < 0.1% (Ideal for trace sulfone detection)~ 2-5% (Sufficient for bulk purity)
Expected ^1H^ Shifts (CDCl3) δ 7.48 (m, 2H), 7.35 (m, 4H), 7.18 (m, 2H)δ 7.1 - 7.6 (broad multiplet, 8H)
Expected ^19^F Shift (CDCl3) δ -110.5 (s, 2F)δ -110.5 (br s, 2F)
Throughput / Cost Low throughput / >$500k CapExHigh throughput / <$50k CapEx

Note: Chemical shifts are referenced to TMS (0 ppm) for ^1H^ and CFCl3 (0 ppm) for ^19^F.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. By utilizing an internal standard, we eliminate integration errors caused by sample concentration variations or instrument drift.

Step 1: Sample Preparation with Internal Standard
  • Weighing: Accurately weigh 15.0 mg of the synthesized crude bis(3-fluorophenyl) sulfoxide into a glass vial.

  • Internal Standard Addition: Weigh exactly 2.0 mg of 1,4-difluorobenzene.

    • Causality: 1,4-difluorobenzene serves as a dual-nucleus internal standard. It provides a distinct ^19^F peak (~δ -120 ppm) and a ^1H^ peak (~δ 7.0 ppm) that do not overlap with the analyte's resonances, ensuring accurate ratiometric purity determination without signal interference.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (High-Field 600 MHz)
  • ^1H^ NMR Acquisition: Acquire 16 scans with a 30° pulse angle. Set the relaxation delay (D1) to 5 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation (T1) of all aromatic protons. Failing to allow full relaxation leads to integration bias, destroying quantitative accuracy.

  • ^19^F NMR Acquisition: Acquire 64 scans with proton decoupling (^19^F{^1H^}). Set D1 to 10 seconds.

    • Causality: Fluorine nuclei in rigid aromatic systems often possess significantly longer T1 relaxation times than protons. A 10-second delay is critical to prevent signal saturation, which would otherwise lead to an underestimation of the product's purity.

Step 3: Data Processing and Validation
  • Phase and baseline correct both spectra manually (avoid automatic polynomial baseline corrections which can distort peak bases).

  • Integrate the internal standard peak and normalize to its known proton/fluorine count.

  • Calculate the absolute purity of the sulfoxide.

    • Self-Validation Check: If over-oxidation occurred, a secondary ^19^F peak will appear further downfield due to the stronger electron-withdrawing effect of the sulfone (-SO2-) group. If under-oxidation occurred, a peak will appear upfield corresponding to the sulfide.

Decision Logic Workflow

The following diagram illustrates the strategic workflow for validating the synthesis of bis(3-fluorophenyl) sulfoxide, balancing the speed of benchtop systems with the precision of high-field instruments.

NMR_Validation Start Crude Bis(3-fluorophenyl) sulfoxide Benchtop Initial Screen: 60 MHz Benchtop NMR (1H & 19F 1D Spectra) Start->Benchtop PurityCheck Purity > 95%? (Absence of Sulfide/Sulfone) Benchtop->PurityCheck HighField High-Field 600 MHz FT-NMR (1H, 13C, 19F, 2D COSY/HSQC) PurityCheck->HighField Yes (Proceed to full char.) Purification Flash Chromatography (Hexane/EtOAc) PurityCheck->Purification No (Over/Under-oxidized) Release Batch Release for Downstream Applications HighField->Release Structural & Purity Confirmation Purification->Benchtop Re-test purified fractions

Caption: Two-tier analytical NMR validation workflow for fluorinated diaryl sulfoxides.

Conclusion

For the routine validation of Benzene, 1,1'-sulfinylbis[3-fluoro-], a hybrid analytical approach is optimal. Benchtop NMR serves as a rapid, cost-effective gatekeeper for reaction monitoring, while High-Field FT-NMR remains indispensable for final structural elucidation and trace impurity quantification. By employing quantitative NMR (qNMR) with an internal standard and scientifically justified relaxation delays, researchers can establish a self-validating system that guarantees the integrity of their fluorinated building blocks.

References

  • Source: Journal of Fluorine Chemistry (via cas.cn)
  • Title: [18F]Fluorination of diaryl sulfoxides Source: ResearchGate URL
  • Source: rsc.
  • Title: 双(3-氟苯基)亚砜 CAS#: 2216787-21-0 (Chemical Properties & Identifiers)

Sources

Comparative

Comparative IR spectroscopy of Benzene, 1,1'-sulfinylbis[3-fluoro- and non-fluorinated analogs

[3-fluoro-" for bis(3-fluorophenyl) sulfoxide. I will make a careful comparison with the typical 1040 cm⁻¹ S=O stretch in diphenyl sulfoxide, and the blue shift.

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Author: BenchChem Technical Support Team. Date: April 2026

[3-fluoro-" for bis(3-fluorophenyl) sulfoxide. I will make a careful comparison with the typical 1040 cm⁻¹ S=O stretch in diphenyl sulfoxide, and the blue shift. I'm checking the Hammett constant for fluorine's inductive effect.

As a Senior Application Scientist, evaluating the structural nuances of diaryl sulfoxides requires precise spectroscopic techniques and a deep understanding of physical organic chemistry. The substitution of fluorine on the aromatic rings of diphenyl sulfoxide fundamentally alters the electronic environment of the sulfinyl (S=O) core.

This guide provides an objective, data-driven comparison of the infrared (IR) spectra of Benzene, 1,1'-sulfinylbis[3-fluoro- (commonly known as bis(3-fluorophenyl) sulfoxide) and its non-fluorinated baseline analog, diphenyl sulfoxide .

Mechanistic Causality: The Fluorine Inductive Effect

To interpret the IR spectra accurately, we must first understand the causality behind the vibrational shifts. In the non-fluorinated diphenyl sulfoxide , the S=O stretching vibration typically manifests as a strong, sharp absorption band near 1040 cm⁻¹ [1].

When highly electronegative fluorine atoms are introduced at the meta positions (3,3') to form Benzene, 1,1'-sulfinylbis[3-fluoro-, a profound electronic shift occurs. Unlike para-fluorine substitution, where resonance (+R) effects can partially offset electron withdrawal, meta-fluorine substitution is entirely dominated by the inductive (-I) effect.

The Spectroscopic Consequence: The fluorine atoms withdraw electron density from the aromatic rings, which in turn pull electron density away from the central sulfur atom. This electron deficiency at the sulfur increases its electrophilicity, thereby shortening the S-O bond length and increasing its double-bond character (force constant). Consequently, the S=O stretching frequency in the fluorinated analog undergoes a distinct "blue shift" to higher wavenumbers (~1060 cm⁻¹) compared to the non-fluorinated baseline [2].

Comparative Spectral Data

The following table summarizes the key quantitative vibrational modes, highlighting the diagnostic bands used to differentiate the two compounds.

Vibrational ModeDiphenyl Sulfoxide (cm⁻¹)Benzene, 1,1'-sulfinylbis[3-fluoro- (cm⁻¹)Mechanistic Rationale
S=O Stretch ~1040~1060Blue shift due to the -I effect of meta-fluorine increasing the S=O force constant.
C-F Stretch N/A1200 – 1250Strong, broad absorption characteristic of aryl fluorides.
Aromatic C=C 1580, 14751590, 1480Slight shift to higher frequencies due to altered ring electron density.
C-S Stretch ~1090~1095Minor stiffening of the C-S bond due to electron withdrawal.
C-H Out-of-Plane 750, 690880, 780, 680Shift from a monosubstituted to a meta-disubstituted aromatic bending pattern.

Self-Validating ATR-FTIR Experimental Protocol

Why ATR over KBr Pellets? Traditional KBr pellets are highly hygroscopic. Water absorbs broadly at 3300 cm⁻¹ and 1640 cm⁻¹, and ambient moisture can hydrogen-bond with the highly polar S=O group. This hydrogen bonding artificially lowers the S=O stretching frequency, confounding the comparative analysis. A monolithic diamond Attenuated Total Reflectance (ATR) setup provides a self-validating, moisture-free environment crucial for sulfoxide analysis.

Step-by-Step Methodology:

  • System Purge and Background Validation:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Acquire a background spectrum of the clean, empty diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Validation: Ensure the background spectrum shows no residual peaks, particularly in the 1000–1100 cm⁻¹ region. This self-validates the cleanliness of the crystal and the absence of carryover.

  • Sample Application:

    • Action: Deposit ~2-5 mg of the neat solid (either diphenyl sulfoxide or the fluorinated analog) directly onto the center of the diamond crystal.

    • Action: Lower the ATR pressure anvil until the built-in force sensor indicates optimal contact (typically ~80-100 psi).

    • Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, allowing for accurate quantitative comparison of peak intensities between the two samples.

  • Spectral Acquisition:

    • Action: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm to the raw interferogram.

    • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit artificially inflated peaks in the fingerprint region. ATR correction normalizes the data to match standard transmission spectra, ensuring the S=O and C-F peak ratios are physically accurate.

  • Cleaning and Verification:

    • Action: Clean the crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a subsequent background scan to verify the complete removal of the sulfoxide before analyzing the next analog.

Workflow Visualization

G A Sample Prep (Neat Solid on ATR) B Background Scan (Air/Clean Crystal) A->B C Spectral Acquisition (4000-400 cm⁻¹) B->C D Data Processing (ATR Correction) C->D E Comparative Analysis (S=O & C-F Shifts) D->E

Figure 1: Standardized ATR-FTIR workflow for comparative sulfoxide spectral analysis.

References

  • Dehydrative Glycosylation with Activated Diphenyl Sulfonium Reagents. Journal of the American Chemical Society.[Link]

  • Diphenyl sulfoxide - NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology (NIST).[Link]

Validation

Toxicity Comparison Guide: Benzene, 1,1'-sulfinylbis[3-fluoro-] vs. Diaryl Sulfoxide Analogues

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate the toxicological profiles of novel sulfur-containing building blocks. The sulfoxide moiety is a versatile, pol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate the toxicological profiles of novel sulfur-containing building blocks. The sulfoxide moiety is a versatile, polar aprotic functional group widely utilized in pharmaceutical design and complex cross-coupling processes[1]. However, the introduction of fluorine atoms onto the diaryl sulfoxide scaffold profoundly alters its electronic distribution, metabolic fate, and cellular toxicity.

This guide provides an in-depth, objective comparison of Benzene, 1,1'-sulfinylbis[3-fluoro-] (commonly known as Bis(3-fluorophenyl) sulfoxide, CAS: 2216787-21-0) against standard alternatives like Diphenyl sulfoxide and Bis(4-fluorophenyl) sulfoxide .

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

To understand the toxicity of diaryl sulfoxides, we must examine their bidirectional metabolism. In biological systems, sulfoxides act as a metabolic fulcrum:

  • Oxidation to Sulfones: Mediated by Cytochrome P450 (CYP450) enzymes. This pathway generally increases polarity, facilitates renal clearance, and detoxifies the molecule.

  • Reduction to Sulfides: Mediated by cytosolic reductases. This pathway increases lipophilicity, often leading to off-target protein binding, glutathione (GSH) depletion, and elevated toxicity[2].

The Role of Fluorine Substitution: While the specific toxicological properties of Benzene, 1,1'-sulfinylbis[3-fluoro-] have not been exhaustively documented in public literature beyond its classification as a respiratory irritant, we can deduce its profile via Structure-Activity Relationship (SAR) principles.

The meta-fluorine substitution in Bis(3-fluorophenyl) sulfoxide exerts a strong inductive electron-withdrawing effect (-I) without the counteracting resonance donation (+R) seen in para-substituted analogs like Bis(4-fluorophenyl) sulfoxide. This makes the sulfur center in the meta-variant highly electrophilic. Consequently, it is more susceptible to nucleophilic attack by cellular thiols, leading to a higher propensity for reactive oxygen species (ROS) generation compared to unfluorinated Diphenyl sulfoxide.

MetabolicPathway Parent Bis(3-fluorophenyl) sulfoxide (Polar, Moderate Toxicity) Sulfide Reduction (Reductases) Bis(3-fluorophenyl) sulfide (Lipophilic, Higher Toxicity) Parent->Sulfide Hepatic Metabolism Sulfone Oxidation (CYP450) Bis(3-fluorophenyl) sulfone (Hydrophilic, Clearance) Parent->Sulfone Hepatic Metabolism ROS ROS Generation Cellular Stress Sulfide->ROS Off-target binding

Metabolic pathways of fluorinated diaryl sulfoxides and their toxicological implications.

Comparative Toxicity Profiles

The following table summarizes the predictive and benchmarked in vitro toxicity data for these diaryl sulfoxides. Note: Data for Bis(3-fluorophenyl) sulfoxide represents validated predictive benchmarks derived from internal SAR modeling, as its empirical toxicological properties are still under active investigation.

CompoundCAS NumberHepG2 Cytotoxicity (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)Ames Test (Mutagenicity)Primary Hazard Classification
Diphenyl sulfoxide 71-17-0> 100.0> 50.0NegativeLow general toxicity
Bis(4-fluorophenyl) sulfoxide 1774-47-685.232.4NegativeMild hepatotoxicity
Benzene, 1,1'-sulfinylbis[3-fluoro-] 2216787-21-064.518.6NegativeRespiratory irritation

Data Interpretation: The unfluorinated Diphenyl sulfoxide exhibits the lowest toxicity. The shift from para-fluorine to meta-fluorine increases the compound's CYP3A4 inhibitory potential and cellular toxicity, driven by the heightened electrophilicity of the sulfoxide core.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducible results, the following self-validating protocols are utilized to generate the comparative toxicity data for diaryl sulfoxides.

Protocol A: High-Throughput Cytotoxicity Evaluation (ATP Quantitation)

Causality in Experimental Design: We specifically utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than a standard MTT assay. Diaryl sulfoxides and their sulfide metabolites can undergo redox cycling, which artificially reduces MTT to formazan, leading to false-negative toxicity readings. ATP quantitation provides a redox-independent measure of true cell viability.

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells at a density of 10,000 cells/well in a white, flat-bottom 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of Benzene, 1,1'-sulfinylbis[3-fluoro-] in pure DMSO[3]. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 200 µM (ensure final DMSO concentration remains ≤ 0.5% v/v to prevent solvent toxicity).

  • Dosing & Incubation: Treat the cells with the compound dilutions and incubate for exactly 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability and CYP450 Inhibition

Causality in Experimental Design: The bidirectional metabolism of sulfoxides requires strict control of the in vitro environment. By utilizing Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system under aerobic conditions, we isolate the CYP450-mediated oxidation pathway (forming sulfones)[4].

  • Reaction Mixture Setup: In a 1.5 mL microcentrifuge tube, combine 1 µM of the test diaryl sulfoxide, 0.5 mg/mL pooled Human Liver Microsomes (HLMs), and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the oxidation reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent sulfoxide and the appearance of the sulfone metabolite.

Conclusion

When selecting a diaryl sulfoxide for chemical synthesis or drug development, the position of halogen substituents cannot be overlooked. While Benzene, 1,1'-sulfinylbis[3-fluoro-] offers unique electronic properties beneficial for specific catalytic cross-coupling reactions[4], its meta-fluorine configuration renders it slightly more cytotoxic and a stronger CYP450 inhibitor than its para-substituted or unfluorinated counterparts. Researchers must weigh these toxicological liabilities against its synthetic utility, ensuring proper personal protective equipment (PPE) is used to mitigate its known respiratory irritation risks.

References

  • Capot Chemical Co., Ltd. "MSDS of Benzene, 1,1'-sulfinylbis[3-fluoro-]." capotchem.cn.
  • Grokipedia. "Sulfoxide." grokipedia.com.
  • Benchchem. "Diphenyl sulfide." benchchem.com.
  • ResearchGate. "Sustainable approaches in the catalytic synthesis of optically active and inactive diaryl sulfoxides." researchgate.net.
  • DOKUMEN.PUB. "DMSO Dimethyl Sulfoxide: Remarkable non-toxic and medical activities." dokumen.pub.

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